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  • Product: N-cyclohexyl-1-methylpiperidin-4-amine
  • CAS: 857377-38-9

Core Science & Biosynthesis

Foundational

Pharmacokinetics and bioavailability of N-cyclohexyl-1-methylpiperidin-4-amine

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of N-cyclohexyl-1-methylpiperidin-4-amine Introduction N-cyclohexyl-1-methylpiperidin-4-amine is a synthetic compound with a molecular structure tha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of N-cyclohexyl-1-methylpiperidin-4-amine

Introduction

N-cyclohexyl-1-methylpiperidin-4-amine is a synthetic compound with a molecular structure that suggests potential activity within the central nervous system. As with any novel chemical entity being considered for therapeutic development, a thorough understanding of its pharmacokinetic (PK) and bioavailability profile is paramount. This guide provides a comprehensive overview of the methodologies and considerations for characterizing the absorption, distribution, metabolism, and excretion (ADME) of N-cyclohexyl-1-methylpiperidin-4-amine, offering a framework for preclinical evaluation. The principles and protocols outlined herein are designed to establish a foundational understanding of the compound's behavior in vivo, which is critical for informing dose selection, predicting therapeutic windows, and identifying potential drug-drug interactions.

I. Bioavailability and Absorption

Oral bioavailability is a critical parameter that dictates the fraction of an administered dose that reaches systemic circulation. For a compound like N-cyclohexyl-1-methylpiperidin-4-amine, which is likely intended for oral administration, understanding its absorption characteristics is a primary objective.

A. Factors Influencing Oral Absorption

The absorption of N-cyclohexyl-1-methylpiperidin-4-amine from the gastrointestinal tract is governed by several physicochemical properties:

  • Solubility: The aqueous solubility of the compound will significantly impact its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Permeability: The ability of the molecule to permeate the intestinal epithelium is another key determinant of its absorption rate and extent. This is often predicted using in silico models or assessed experimentally using cell-based assays such as the Caco-2 permeability assay.

  • LogP: The lipophilicity of a compound, often expressed as its octanol-water partition coefficient (LogP), influences its ability to cross cell membranes. A balanced LogP is typically desired for good oral absorption.

  • pKa: The ionization state of N-cyclohexyl-1-methylpiperidin-4-amine at different pH values within the gastrointestinal tract will affect its solubility and permeability.

B. Experimental Determination of Bioavailability

The absolute oral bioavailability (F) is determined by comparing the plasma concentration-time profiles following oral and intravenous (IV) administration.

Experimental Protocol: In Vivo Bioavailability Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used.

  • Dosing:

    • Intravenous (IV) Group: Administer N-cyclohexyl-1-methylpiperidin-4-amine at a dose of 1-2 mg/kg via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline, 5% dextrose).

    • Oral (PO) Group: Administer the compound at a dose of 5-10 mg/kg by oral gavage. The formulation should be consistent with the intended clinical formulation if possible (e.g., suspension, solution).

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalytical Method: Quantify the concentration of N-cyclohexyl-1-methylpiperidin-4-amine in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the area under the plasma concentration-time curve (AUC) for both the IV and PO groups. The absolute bioavailability is calculated as:

    F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

II. Distribution

Following absorption, N-cyclohexyl-1-methylpiperidin-4-amine is distributed throughout the body. The extent and pattern of distribution are critical for understanding its potential sites of action and off-target effects.

A. Key Parameters of Distribution
  • Volume of Distribution (Vd): This apparent volume reflects the extent to which a drug distributes into tissues compared to plasma. A large Vd suggests extensive tissue distribution.

  • Plasma Protein Binding: The binding of N-cyclohexyl-1-methylpiperidin-4-amine to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) will influence its free concentration and, consequently, its availability to exert pharmacological effects and be cleared.

  • Blood-Brain Barrier Penetration: For a centrally acting compound, the ability to cross the blood-brain barrier (BBB) is essential.

B. Experimental Assessment of Distribution

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus: Use a commercially available equilibrium dialysis apparatus with semi-permeable membranes.

  • Procedure:

    • Add plasma to one chamber and a solution of N-cyclohexyl-1-methylpiperidin-4-amine in buffer to the other chamber.

    • Incubate the apparatus at 37°C until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers.

  • Calculation: The percentage of protein binding is calculated as:

    % Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100

Diagram: Pharmacokinetic Workflow

G cluster_preclinical Preclinical Pharmacokinetic Evaluation Dosing Dosing (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) PK_Calc->Metabolism Distribution Plasma Protein Binding (Equilibrium Dialysis) PK_Calc->Distribution ADME Absorption Absorption (GI Tract) Distribution Distribution (Bloodstream -> Tissues) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion (Kidneys, Bile) Metabolism->Excretion

Exploratory

In vitro toxicity profile of N-cyclohexyl-1-methylpiperidin-4-amine

An In-depth Technical Guide to the In Vitro Toxicity Profile of N-cyclohexyl-1-methylpiperidin-4-amine Foreword: A Proactive Approach to In Vitro Safety Assessment In the landscape of modern drug discovery and chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the In Vitro Toxicity Profile of N-cyclohexyl-1-methylpiperidin-4-amine

Foreword: A Proactive Approach to In Vitro Safety Assessment

In the landscape of modern drug discovery and chemical safety assessment, a thorough understanding of a compound's in vitro toxicity is not merely a regulatory hurdle but a foundational pillar of responsible science. This guide outlines a comprehensive strategy for characterizing the in vitro toxicity profile of N-cyclohexyl-1-methylpiperidin-4-amine, a novel small molecule. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a logical framework for inquiry. We will move from broad assessments of cell health to more specific investigations of genotoxicity and organ-specific liabilities. The experimental choices described herein are deliberate, designed to build a self-validating dataset that is both robust and interpretable. This document is intended for researchers, toxicologists, and drug development professionals who are tasked with the critical responsibility of early-stage safety evaluation.

Foundational Cytotoxicity Assessment: The Gateway to Understanding Cellular Response

The initial step in any in vitro toxicity screen is to determine the concentration range at which the test compound, N-cyclohexyl-1-methylpiperidin-4-amine, elicits a cytotoxic response. This is crucial for establishing the dose-response relationship and for selecting appropriate, sub-lethal concentrations for more complex downstream assays. We will employ a multi-parametric approach, using assays that measure different aspects of cell health to ensure a comprehensive and trustworthy assessment.

Experimental Design: Selecting a Cellular Model

The choice of cell line is a critical parameter. For a general cytotoxicity screen, a common and well-characterized cell line such as the human hepatoma cell line, HepG2, is often a suitable starting point due to its metabolic capabilities. Alternatively, a cell line relevant to the intended therapeutic target of the compound class could be used. For this guide, we will proceed with HepG2 cells.

The Triad of Cytotoxicity Assays

To ensure the trustworthiness of our data, we will utilize three distinct assays, each interrogating a different cellular process. This provides a more complete picture than a single assay alone and helps to mitigate the risk of compound interference with a specific assay chemistry.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. Since this process requires a functional electron transport chain, the amount of formazan product is directly proportional to the number of metabolically active, viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-cyclohexyl-1-methylpiperidin-4-amine in cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., from 0.1 µM to 1000 µM). Replace the existing medium with the compound-containing medium and incubate for 24 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of the cell viability).

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium. It serves as a reliable marker of plasma membrane damage and necrosis.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation and Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

The Neutral Red (NR) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. This assay provides an indication of lysosomal integrity and function.

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Dye Incubation: After the 24-hour treatment, replace the medium with a medium containing 50 µg/mL of neutral red and incubate for 3 hours.

  • Washing and Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of neutral red uptake relative to the vehicle control to determine the IC₅₀.

Data Presentation and Interpretation

The quantitative data from these three assays should be summarized in a table for easy comparison.

AssayEndpoint MeasuredN-cyclohexyl-1-methylpiperidin-4-amine IC₅₀ (µM)
MTTMitochondrial Activity[Insert Value]
LDHMembrane Integrity[Insert Value]
Neutral RedLysosomal Integrity[Insert Value]

A significant discrepancy between the IC₅₀ values from these assays could suggest a specific mechanism of toxicity. For instance, a much lower IC₅₀ in the MTT assay compared to the LDH assay might indicate that the compound is primarily affecting mitochondrial function at concentrations that do not yet cause overt plasma membrane damage.

Visualization of the Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Multiparametric Readout cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Seeding Seed 96-well Plates (1x10^4 cells/well) HepG2->Seeding Compound N-cyclohexyl-1-methylpiperidin-4-amine (0.1 - 1000 µM) Incubation 24-hour Incubation Compound->Incubation MTT MTT Assay (Mitochondrial Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH NRU Neutral Red Assay (Lysosomal Function) Incubation->NRU IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 NRU->IC50 Profile Construct Cytotoxicity Profile IC50->Profile

Caption: Workflow for the multiparametric assessment of cytotoxicity.

Genotoxicity Assessment: Screening for DNA Damage Potential

Following the determination of the cytotoxic profile, it is imperative to assess the genotoxic potential of N-cyclohexyl-1-methylpiperidin-4-amine. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, and is a major safety concern. We will follow a standard battery of in vitro tests as recommended by regulatory agencies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that employs several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The assay assesses the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The test is conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a panel of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 mix.

  • Treatment: In a test tube, combine the bacterial culture, the test compound at various concentrations (non-toxic to the bacteria), and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

In Vitro Micronucleus Test

The in vitro micronucleus test detects both aneugens (which cause chromosome loss) and clastogens (which cause chromosome breakage). Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have lagged behind.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes). Treat the cells with N-cyclohexyl-1-methylpiperidin-4-amine at a range of concentrations, including a cytotoxic concentration, for a period that covers one to two cell cycles.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one cell division.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualization of the Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_ames Gene Mutation cluster_micronucleus Chromosomal Damage cluster_result Genotoxicity Profile Compound N-cyclohexyl-1-methylpiperidin-4-amine Ames Ames Test (Bacterial Reverse Mutation) Compound->Ames Micronucleus In Vitro Micronucleus Test (Mammalian Cells) Compound->Micronucleus Ames_S9_pos With S9 Mix Ames->Ames_S9_pos Ames_S9_neg Without S9 Mix Ames->Ames_S9_neg Profile Comprehensive Assessment of Mutagenic and Clastogenic Potential Ames_S9_pos->Profile Ames_S9_neg->Profile Clastogenicity Detects Clastogens Micronucleus->Clastogenicity Aneugenicity Detects Aneugens Micronucleus->Aneugenicity Clastogenicity->Profile Aneugenicity->Profile

Caption: A two-pronged approach for in vitro genotoxicity assessment.

Advanced Mechanistic and Organ-Specific Toxicity

Should the initial cytotoxicity and genotoxicity screens raise concerns, or if the intended use of the compound warrants further investigation, more specific assays can be employed to probe the mechanism of toxicity and assess potential organ-specific liabilities.

Mitochondrial Toxicity Assessment

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity. The Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), providing a real-time assessment of mitochondrial respiration and glycolysis.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with N-cyclohexyl-1-methylpiperidin-4-amine for a defined period.

  • Mito Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Analyze the changes in these parameters to determine if the compound impairs mitochondrial function.

In Vitro Hepatotoxicity Assessment

Given that the liver is a primary site of drug metabolism and is often susceptible to drug-induced injury, a more in-depth assessment of hepatotoxicity is often warranted. Using primary human hepatocytes or 3D liver microtissues can provide a more physiologically relevant model than cell lines. Endpoints can include the measurement of liver enzyme leakage (e.g., ALT, AST), steatosis (fat accumulation), and the induction of cholestasis.

Data Presentation for Advanced Assays

The results from these advanced assays should be presented clearly, often in graphical form, to illustrate the compound's effect on specific cellular pathways.

AssayKey Parameters MeasuredObserved Effect of N-cyclohexyl-1-methylpiperidin-4-amine
Seahorse XF Mito StressBasal Respiration, ATP Production, Maximal Respiration[e.g., Dose-dependent decrease in maximal respiration]
In Vitro HepatotoxicityALT/AST leakage, Steatosis[e.g., No significant increase in ALT/AST at non-cytotoxic concentrations]

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to characterizing the in vitro toxicity profile of N-cyclohexyl-1-methylpiperidin-4-amine. By progressing from broad cytotoxicity screening to specific genotoxicity and mechanistic assays, we can build a comprehensive understanding of the compound's potential liabilities. The data generated through these methods provide a critical foundation for making informed decisions in the drug development or chemical safety assessment process. A negative result in all these assays would provide a strong indication of a favorable in vitro safety profile, while positive findings would necessitate further investigation and potentially the redesign of the molecule to mitigate the observed toxicities.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods, 64(3), 313-320. [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology Letters, 24(2-3), 119-124. [Link]

  • OECD. (2014). Guidance Document on the In Vitro Mammalian Cell Genotoxicity Test. OECD Series on Testing and Assessment, No. 213. [Link]

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

Foundational

Whitepaper: Physicochemical Profiling and Aqueous Solubilization Strategies for N-Cyclohexyl-1-methylpiperidin-4-amine

Executive Summary In contemporary drug discovery and materials science, saturated heterocyclic building blocks are critical for developing diverse chemical libraries[1]. N-cyclohexyl-1-methylpiperidin-4-amine (CAS: 85737...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, saturated heterocyclic building blocks are critical for developing diverse chemical libraries[1]. N-cyclohexyl-1-methylpiperidin-4-amine (CAS: 857377-38-9) is a highly versatile synthetic scaffold characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a cyclohexylamino group at the 4-position[1]. This technical guide provides an in-depth analysis of its physicochemical properties, specifically focusing on its molecular weight, aqueous solubility dynamics, and the experimental methodologies required to manipulate its solubility for biological and analytical assays.

Molecular Architecture and Physicochemical Properties

Understanding the baseline physicochemical metrics of a scaffold is the first step in predicting its pharmacokinetic behavior. The quantitative data for N-cyclohexyl-1-methylpiperidin-4-amine is summarized below[1].

Table 1: Physicochemical Data Summary
PropertyValue
Chemical Name 1-cyclohexyl-N-methylpiperidin-4-amine
CAS Number 857377-38-9
Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
XLogP3 2.5
Topological Polar Surface Area (TPSA) 15.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
Mechanistic Causality of Properties

The molecular weight of 196.33 g/mol places this compound well within the optimal range for lead-like chemical space, ensuring high ligand efficiency[1]. The XLogP3 of 2.5 indicates a moderate degree of lipophilicity[1]. From a pharmacokinetic perspective, this partition coefficient is highly favorable for passive transcellular diffusion across lipid bilayers, including the blood-brain barrier (BBB). This is further corroborated by the remarkably low TPSA of 15.3 Ų[1], which falls well below the 90 Ų threshold typically required for CNS penetration.

However, this same lipophilicity dictates the causality of its limited aqueous solubility in the un-ionized free base form. The hydrophobic bulk of the cyclohexane and piperidine rings disrupts the hydrogen-bonded network of water, making dissolution thermodynamically unfavorable unless the molecule is ionized.

Aqueous Solubility Dynamics & Ionization

The solubility of N-cyclohexyl-1-methylpiperidin-4-amine is highly pH-dependent due to the presence of two distinct basic nitrogen centers:

  • Tertiary Amine: The nitrogen within the piperidine ring.

  • Secondary Amine: The exocyclic nitrogen connecting the cyclohexane ring[1].

In its free base form, the compound is predominantly lipophilic and exhibits poor aqueous solubility. However, these amine groups can be protonated in acidic environments or quaternized to form ammonium salts[1]. Converting the free base into a salt (such as a dihydrochloride) drastically alters the crystal lattice energy and introduces strong ion-dipole interactions with water molecules, exponentially increasing aqueous solubility[1].

G A N-cyclohexyl-1-methyl piperidin-4-amine (Free Base) B Addition of HCl (Stoichiometric) A->B C Protonation of Amine Centers B->C D Dihydrochloride Salt (Enhanced Hydration) C->D

Caption: Mechanism of dihydrochloride salt formation to enhance aqueous solubility.

Experimental Workflows

To ensure scientific integrity, solubility must be measured and manipulated using self-validating systems. Below are the step-by-step methodologies for determining thermodynamic solubility and synthesizing the highly soluble salt form.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to supersaturation. To establish a true equilibrium state between the solid lattice and the solvated molecules, the thermodynamic shake-flask method is required.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount (e.g., 10 mg) of N-cyclohexyl-1-methylpiperidin-4-amine into a highly inert borosilicate glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial and place it in an isothermal shaker at 37°C. Agitate at 200 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium is reached.

  • Phase Separation: Remove the vial and centrifuge the suspension at 10,000 x g for 15 minutes (or filter through a 0.22 µm PTFE syringe filter) to separate the undissolved solid from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV or LC-MS against a pre-established calibration curve to quantify the exact concentration of the dissolved solute.

G A Solid Compound (Free Base or Salt) B Add Aqueous Buffer (pH 1.2, 4.5, 7.4) A->B C Incubate & Agitate (24-48h at 37°C) B->C D Phase Separation (Centrifugation/Filtration) C->D E HPLC-UV/MS Analysis (Quantify Dissolved Solute) D->E

Caption: Workflow for thermodynamic aqueous solubility determination via the shake-flask method.

Protocol 2: Preparation of the Dihydrochloride Salt for in vitro Assays

When the free base lacks sufficient solubility for aqueous biological assays, converting it to a dihydrochloride salt is the standard protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (196.33 mg) of the N-cyclohexyl-1-methylpiperidin-4-amine free base in 5 mL of an anhydrous organic solvent (e.g., diethyl ether or anhydrous ethanol) under an inert nitrogen atmosphere.

  • Acidification: Place the solution in an ice bath (0°C). Slowly add 2.2 mmol of a standardized solution of HCl in dioxane (or bubble anhydrous HCl gas) dropwise under continuous magnetic stirring.

  • Precipitation: As the basic amine centers protonate, the highly polar dihydrochloride salt will become insoluble in the organic solvent and precipitate as a white crystalline solid.

  • Isolation & Validation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether to remove unreacted free base, and dry under a high vacuum for 12 hours. The resulting salt will exhibit vastly superior aqueous solubility for downstream applications[1].

Application as a Synthetic Scaffold

Beyond its baseline properties, N-cyclohexyl-1-methylpiperidin-4-amine is highly valued as a synthetic scaffold[1]. The secondary amine is an excellent nucleophile that can undergo systematic chemical transformations—such as acylation, alkylation, and sulfonylation—to introduce diverse functional groups[1]. This allows researchers to systematically modulate the physicochemical properties of the scaffold, creating robust libraries for high-throughput screening in drug discovery[1].

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cyclohexyl-Piperidine Derivatives as Modulators of the Melanocortin-4 Receptor

A Senior Application Scientist's Synthesis of Preclinical Evaluation Strategies Authored for: Researchers, Scientists, and Drug Development Professionals Abstract: The N-cyclohexyl-1-methylpiperidin-4-amine scaffold repr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of Preclinical Evaluation Strategies

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The N-cyclohexyl-1-methylpiperidin-4-amine scaffold represents a core structure in a class of synthetic molecules with significant therapeutic potential. While the specific biological activity of the parent compound is not extensively documented in publicly accessible literature, its constituent moieties—the cyclohexane and methyl-piperidine rings—are prevalent in potent modulators of the Melanocortin-4 Receptor (MC4R). The MC4R is a pivotal G-protein coupled receptor (GPCR) in the central nervous system that governs energy homeostasis, appetite, and metabolism.[1][2][3] This guide, therefore, elucidates the mechanism of action of cyclohexyl-piperidine derivatives within the context of MC4R modulation, providing a framework for their preclinical characterization. We will explore the molecular interactions, downstream signaling cascades, and a suite of biological assays essential for defining the pharmacological profile of these compounds.

Introduction: The Melanocortin-4 Receptor as a Therapeutic Target

The MC4R is a key component of the leptin-melanocortin pathway in the hypothalamus, a critical hub for regulating energy balance.[3][4][5] Endogenous peptide agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate the MC4R, leading to a reduction in food intake and an increase in energy expenditure.[6][7] Conversely, the endogenous inverse agonist, agouti-related peptide (AgRP), blocks this anorexigenic signaling, promoting food intake.[5][8]

Genetic mutations that impair MC4R function are the most common cause of monogenic obesity, highlighting its critical role in weight management.[2][4] This has made the MC4R a highly attractive target for therapeutic intervention in metabolic disorders. Small molecule modulators, including those based on the cyclohexyl-piperidine scaffold, offer potential advantages over peptide-based therapies, such as improved oral bioavailability and central nervous system penetration. These synthetic ligands can be designed as either agonists, to treat obesity by mimicking the effects of α-MSH, or as antagonists, which have shown potential in treating conditions like cachexia (disease-related muscle wasting) by blocking the receptor's anorexigenic tone.[9]

The inclusion of a cyclohexyl group can enhance metabolic stability and affinity for the MC4R, while the piperidine ring is a common pharmacophore in centrally-acting drugs.[10] The structure-activity relationship (SAR) of these compounds is a key area of investigation to optimize potency and selectivity.[10][11]

Molecular Mechanism of Action: From Receptor Binding to Cellular Response

The interaction of cyclohexyl-piperidine derivatives with the MC4R initiates a cascade of intracellular events. The specific nature of this cascade depends on whether the compound is an agonist, antagonist, or inverse agonist.

Receptor Binding and G-Protein Coupling

As GPCRs, melanocortin receptors, including MC4R, are functionally coupled to heterotrimeric G-proteins.[12] The canonical and most well-understood signaling pathway for MC4R involves coupling to the stimulatory G-protein, Gαs.[7][8]

  • Agonist Action: A cyclohexyl-piperidine agonist binds to the MC4R, stabilizing a receptor conformation that facilitates the exchange of GDP for GTP on the Gαs subunit. This activation causes the dissociation of Gαs from the Gβγ dimer, allowing both components to interact with downstream effectors.

  • Antagonist Action: A neutral antagonist will bind to the receptor, often competitively with the endogenous agonist, but will not induce a conformational change that leads to G-protein activation.[10] It effectively blocks the receptor from being activated by agonists.

  • Inverse Agonist Action: The MC4R exhibits a degree of constitutive (basal) activity even in the absence of an agonist. An inverse agonist, like the endogenous AgRP, binds to the receptor and stabilizes an inactive conformation, thereby reducing this basal signaling.[8]

Downstream Signaling Pathways

Activation of the MC4R triggers multiple signaling pathways that collectively contribute to its physiological effects.

The primary signaling pathway for MC4R is the Gαs-adenylyl cyclase-cAMP cascade.

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

  • PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which ultimately alters gene expression and neuronal activity to promote satiety and increase energy expenditure.[6][7]

Signaling Pathway of MC4R Agonists

MC4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist Cyclohexyl-piperidine Agonist MC4R MC4R Agonist->MC4R Binds G_protein Gαsβγ MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Response Anorexigenic Response Gene->Response

Caption: Canonical Gαs-cAMP signaling cascade initiated by an MC4R agonist.

Increasing evidence suggests that MC4R signaling is more complex, involving other G-proteins and pathways.[8][12]

  • Gαq/PLC Pathway: MC4R can couple to Gαq, which activates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[12]

  • ERK1/2 Activation: MC4R activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases (ERK1/2), part of the MAPK pathway. This can occur through various mechanisms, including via PKA, PKC, or PI3K, depending on the cellular context.[12][13]

  • Interaction with Insulin Signaling: MC4R signaling can intersect with the insulin signaling pathway. For instance, MC4R activation has been shown to inhibit c-Jun N-terminal kinase (JNK) activity, which in turn can enhance insulin signaling by reducing the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1).[13]

The ability of a specific cyclohexyl-piperidine derivative to engage these different pathways (a concept known as "biased agonism") could have significant implications for its therapeutic profile.

Characterization in Biological Assays

A multi-tiered approach is required to fully characterize the mechanism of action of a novel MC4R modulator. This involves a series of in vitro and in vivo assays to determine binding affinity, functional potency, and physiological effects.

In Vitro Assays: Target Engagement and Functional Activity

These assays are crucial for initial screening and for establishing the direct interaction of the compound with the MC4R.

ParameterDescriptionTypical AssayDesired Outcome (Agonist)Desired Outcome (Antagonist)
Ki (nM) Inhibition constant; a measure of binding affinity.Radioligand Binding AssayLow nMLow nM
EC50 (nM) Half-maximal effective concentration for agonist activity.cAMP Accumulation AssayLow nMNo activity
IC50 (nM) Half-maximal inhibitory concentration for antagonist activity.Competitive cAMP AssayN/ALow nM
Emax (%) Maximum efficacy relative to a full agonist (e.g., α-MSH).cAMP Accumulation Assay~100% (full agonist)0%
Selectivity Ratio of Ki or EC50 at MC4R vs. other MCR subtypes (MC1,3,5R).Binding/Functional AssaysHigh selectivity for MC4RHigh selectivity for MC4R

This assay quantifies the affinity of the test compound for the MC4R by measuring its ability to displace a radiolabeled ligand.

Causality: The principle is competitive binding. A higher affinity of the test compound will result in the displacement of the radioligand at lower concentrations.

Self-Validating System:

  • Total Binding: Radioligand only.

  • Non-Specific Binding (NSB): Radioligand in the presence of a high concentration of a known, unlabeled MC4R ligand to saturate all specific binding sites.

  • Specific Binding: Total Binding - NSB.

Methodology:

  • Preparation: Use cell membranes prepared from a cell line stably expressing human MC4R (e.g., HEK293-hMC4R).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH) and serial dilutions of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to stimulate the canonical Gαs signaling pathway.

Causality: An agonist will activate MC4R, leading to Gαs-mediated adenylyl cyclase activation and a measurable increase in intracellular cAMP. An antagonist will block the cAMP increase induced by a reference agonist.

Self-Validating System:

  • Basal: No compound added.

  • Positive Control: A known full agonist (e.g., α-MSH or NDP-MSH) to define the maximum response.[14]

  • Vehicle Control: The solvent used for the test compound.

Methodology:

  • Cell Plating: Seed cells stably expressing hMC4R (e.g., HEK293 or CHO cells) into a 384-well plate and incubate overnight.[15]

  • Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound.

    • Antagonist Mode: Add serial dilutions of the test compound followed by a fixed concentration (e.g., EC80) of a reference agonist.

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a detection kit, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase reporter gene system.[15][16]

  • Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine EC50 and Emax.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Test Compound (Cyclohexyl-piperidine derivative) binding_assay Radioligand Binding Assay (hMC4R Membranes) start->binding_assay functional_assay cAMP Accumulation Assay (hMC4R Cells) start->functional_assay data_affinity Determine Ki (Binding Affinity) binding_assay->data_affinity data_potency Determine EC50/IC50 (Functional Potency & Efficacy) functional_assay->data_potency selectivity_panel Selectivity Screening (MC1R, MC3R, MC5R) data_selectivity Assess Selectivity Profile selectivity_panel->data_selectivity downstream_assay Downstream Signaling (e.g., pERK, pCREB Western Blot) data_pathway Confirm Pathway Activation downstream_assay->data_pathway data_potency->selectivity_panel data_potency->downstream_assay

Caption: A tiered workflow for the in vitro characterization of MC4R modulators.

In Vivo Assays: Physiological Relevance

Following robust in vitro characterization, promising compounds are advanced to in vivo models to assess their effects on energy homeostasis.

This is a fundamental in vivo assay to determine if an MC4R modulator alters feeding behavior as predicted by its in vitro mechanism.

Causality: A centrally-acting MC4R agonist is expected to decrease food intake, while an antagonist is expected to increase it.[5][9]

Self-Validating System:

  • Vehicle Control Group: Receives only the delivery vehicle to control for the effects of injection and handling.

  • Positive Control Group: Receives a known MC4R modulator (e.g., MTII for an agonist study) to validate the model's responsiveness.

Methodology:

  • Acclimation: Individually house mice or rats and acclimate them to the testing conditions and handling.

  • Fasting: Fast the animals for a set period (e.g., overnight) to standardize hunger levels.

  • Dosing: Administer the test compound or controls via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Food Presentation: At a specific time post-dosing, present a pre-weighed amount of food.

  • Measurement: Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: Compare the food intake of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

The cyclohexyl-piperidine scaffold is a valuable starting point for the development of potent and selective modulators of the Melanocortin-4 Receptor. A thorough understanding of their mechanism of action requires a systematic approach, beginning with the elucidation of their binding affinity and functional effects on the canonical Gs-cAMP pathway and other relevant signaling cascades. Rigorous, well-controlled biological assays, from in vitro binding and functional screens to in vivo behavioral studies, are essential to build a comprehensive pharmacological profile. This detailed characterization is critical for identifying promising drug candidates for the treatment of obesity, cachexia, and other metabolic diseases linked to the leptin-melanocortin pathway.

References

  • Melanocortin 4 receptor. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • Tran, J. A., Pontillo, J., Arellano, M., Fleck, B. A., Tucci, F. C., Marinkovic, D., Chen, C. W., Saunders, J., Foster, A. C., & Chen, C. (2005). Structure-activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 15(14), 3434–3438. [Link]

  • Al-Harbi, T., & Al-Shaikh, S. (2021). Melanocortin 4 receptor mutation in obesity. World Journal of Diabetes, 12(7), 966–974. [Link]

  • Ma, L., Lookingland, K. J., & Goudreau, J. L. (2012). Melanocortin-4 receptor activation inhibits c-Jun N-terminal kinase activity and promotes insulin signaling. Neuroscience, 202, 163–172. [Link]

  • Carvalho, J. P., & do Carmo, L. S. (2016). Intracellular signaling mechanisms of the melanocortin receptors: current state of the art. Journal of Molecular Endocrinology, 56(4), R137–R155. [Link]

  • Rhythm Pharmaceuticals. (n.d.). MC4R Pathway in Obesity | Mechanism of Disease. Retrieved March 22, 2026, from [Link]

  • University of Cambridge. (n.d.). Melanocortin 4 Receptor. Welcome to the MC4R Gene Website. Retrieved March 22, 2026, from [Link]

  • Lotta, L. A., et al. (2014). Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay. PLoS One, 9(8), e104062. [Link]

  • A-Z Chemistry. (2024, June 21). What are MC4R agonists and how do they work? Retrieved March 22, 2026, from [Link]

  • Pan, W., et al. (2025). Obesity due to MC4R deficiency is associated with reduced cholesterol, triglycerides and cardiovascular disease risk. Nature Medicine, 31(12), 4180-4188. [Link]

  • Heyder, N., et al. (2019). Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective. Frontiers in Endocrinology, 10, 515. [Link]

  • Tao, Y. X. (2010). The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology. Endocrine Reviews, 31(4), 506–543. [Link]

  • INDIGO Biosciences. (2025, August 26). INDIGO Biosciences Launches Melanocortin Receptor Reporter Assay Family. Retrieved March 22, 2026, from [Link]

  • Jones, M. D., et al. (2024). High resolution deep mutational scanning of the melanocortin-4 receptor enables target characterization for drug discovery. eLife, 13, e93236. [Link]

  • Innoprot. (n.d.). MC4 Melanocortin Receptor Assay. Retrieved March 22, 2026, from [Link]

  • Tucci, F. C., et al. (2005). Potent and orally active non-peptide antagonists of the human melanocortin-4 receptor based on a series of trans-2-disubstituted cyclohexylpiperazines. Bioorganic & Medicinal Chemistry Letters, 15(19), 4389–4395. [Link]

  • Haskell-Luevano, C., et al. (2012). Synthesis and Structure-Activity Relationships of Substituted Urea Derivatives on Mouse Melanocortin Receptors. ACS Medicinal Chemistry Letters, 3(10), 834–839. [Link]

  • Tucci, F. C., et al. (2008). Structure-activity relationship studies on a series of piperazinebenzylalcohols and their ketone and amine analogs as melanocortin-4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(17), 4817–4822. [Link]

  • Sebhat, I. K., et al. (2006). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 16(21), 5726–5730. [Link]

  • Mansoura University. (n.d.). Structure activity relationship. Retrieved March 22, 2026, from [Link]

  • Wilczynski, A. M., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Molecules, 28(12), 4752. [Link]

Sources

Foundational

An In-Depth Technical Guide to N-cyclohexyl-1-methylpiperidin-4-amine: Chemical Properties and 3D Structure

This guide provides a comprehensive technical overview of N-cyclohexyl-1-methylpiperidin-4-amine, a substituted piperidine derivative of interest to researchers in organic synthesis and medicinal chemistry. We will delve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of N-cyclohexyl-1-methylpiperidin-4-amine, a substituted piperidine derivative of interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, explore its three-dimensional structure, and discuss the causality behind its molecular behavior.

Introduction: The Significance of the Piperidine Scaffold

N-cyclohexyl-1-methylpiperidin-4-amine belongs to the piperidine class of compounds. The piperidine ring is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework frequently found in approved drugs and bioactive compounds.[1][2] Its prevalence stems from its ability to exist in a stable, chair-like 3D conformation, allowing for precise orientation of substituents that can interact with biological targets. This compound, featuring both a lipophilic cyclohexyl group and a basic piperidinyl nitrogen, serves as a versatile scaffold for creating libraries of new chemical entities in drug discovery programs.[1][2]

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its application in research.

Nomenclature and Identifiers:

  • Systematic IUPAC Name: N-cyclohexyl-1-methylpiperidin-4-amine

  • CAS Number: 857377-38-9[3]

  • Molecular Formula: C₁₂H₂₄N₂[1]

Physicochemical Data:

The properties of this molecule are dictated by its constituent parts: a tertiary amine within the piperidine ring, a secondary amine linking the two rings, and the nonpolar hydrocarbon structures.

PropertyValueSource / Rationale
Molecular Weight 196.33 g/mol Calculated from the molecular formula C₁₂H₂₄N₂.[1]
XLogP3 2.5This value indicates moderate lipophilicity, suggesting good potential for membrane permeability.[1]
Hydrogen Bond Donor Count 1The secondary amine (-NH-) is the sole hydrogen bond donor.[1]
Hydrogen Bond Acceptor Count 2The two nitrogen atoms can act as hydrogen bond acceptors.[1]
Topological Polar Surface Area 15.3 ŲThis low value suggests the molecule has good potential to cross the blood-brain barrier.[1]
Appearance Colorless to pale yellow liquidPredicted based on structurally similar secondary and tertiary amines.[4]
Boiling Point > 200 °C (Predicted)Expected to be significantly higher than simpler amines like cyclohexylamine (134.5 °C) due to increased molecular weight and van der Waals forces.[4]
Solubility Miscible with common organic solvents (e.g., ethanol, chloroform, ether). Slightly soluble in water.The large hydrocarbon framework (cyclohexyl and piperidine rings) reduces water solubility despite the presence of two amine groups.[4]
The Three-Dimensional Structure: A Conformational Analysis

The biological activity and physical properties of N-cyclohexyl-1-methylpiperidin-4-amine are intrinsically linked to its three-dimensional shape.

Diagram of Molecular Structure:

Caption: 2D representation of N-cyclohexyl-1-methylpiperidin-4-amine.

Conformational Insights:

  • Piperidine Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. This is the lowest energy conformation.

  • Substituent Orientation: In substituted piperidines, there is a strong energetic preference for bulky substituents to occupy the equatorial position rather than the axial position. This minimizes 1,3-diaxial interactions, which are a form of steric hindrance.

    • Therefore, it is highly probable that the large N-cyclohexylamino group at the C-4 position exists in the equatorial orientation.

    • Similarly, the methyl group on the piperidine nitrogen (N-1) will also preferentially adopt an equatorial position.

  • Structural Implications: The defined chair conformation with equatorial substituents results in a relatively rigid 3D structure. This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein and allows for a more predictable structure-activity relationship (SAR).[5]

Experimental Protocols

The following section outlines standard, high-level methodologies for characterizing a compound like N-cyclohexyl-1-methylpiperidin-4-amine.

Protocol 1: Synthesis via Reductive Amination

A common and effective method for preparing this type of compound is through reductive amination. This protocol is a generalized example.

Caption: Workflow for synthesis via reductive amination.

Methodology:

  • Reaction Setup: To a solution of 1-methyl-4-piperidone in a suitable solvent (e.g., dichloromethane), add one equivalent of cyclohexylamine.

  • Imine/Enamine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate iminium ion or enamine.

  • Reduction: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture. The choice of this reagent is causal; it is selective for reducing the iminium ion in the presence of the ketone starting material.

  • Workup: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding an aqueous basic solution (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final N-cyclohexyl-1-methylpiperidin-4-amine.

Protocol 2: Spectroscopic Characterization (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the synthesized molecule.

Expected ¹H NMR Spectral Features:

  • N-H Proton: A broad singlet, typically in the 1.0-3.0 ppm range, which may exchange with D₂O.

  • Piperidine Ring Protons: A series of complex, overlapping multiplets between approximately 1.5 and 3.5 ppm. The protons on carbons adjacent to the nitrogen (C2, C6) will be deshielded and appear further downfield.[6]

  • N-Methyl Protons: A sharp singlet integrating to three protons, likely around 2.2-2.5 ppm.

  • Cyclohexyl Ring Protons: A series of broad, overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

Trustworthiness through Self-Validation: The integration of the proton signals must correspond to the number of protons in the proposed structure (e.g., 3H for the methyl group, 1H for the NH, etc.). Furthermore, 2D NMR techniques like COSY and HSQC can be used to definitively assign proton and carbon signals, providing an unambiguous validation of the molecular structure.[6]

References

  • Carbone, L., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Retrieved from [Link]

  • Zarubaev, V. V., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-cyclohexylmethyl-4-aminopiperidine. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(cyclohexylmethyl)piperidin-4-amine (C12H24N2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectroscopic data for the products. Retrieved from [Link]

  • PubChem. (n.d.). SID 134986252 - Raspberry ketone. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Retrieved from [Link]

  • lookchem. (n.d.). Cas 5471-51-2, Raspberry Ketone. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-methylcyclohexyl)piperidin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). raspberry ketone 4-(p-hydroxyphenyl)-2-butanone. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl- IR Spectrum. Retrieved from [Link]

  • NextSDS. (n.d.). CYCLOHEXYL-PIPERIDIN-4-YL-AMINE — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Retrieved from [Link]

  • PubMed. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Retrieved from [Link]

  • RSC Publishing. (2022). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Retrieved from [Link]

  • MDPI. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Characterization of N-cyclohexyl-1-methylpiperidin-4-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-cyclohexyl-1-methylpiperidin-4-amine (CAS: 857377-38-9) Executive Summary & Mechanistic Rationale The piperidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-cyclohexyl-1-methylpiperidin-4-amine (CAS: 857377-38-9)

Executive Summary & Mechanistic Rationale

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, frequently incorporated into lead compounds to favorably influence physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability[1][2]. Specifically, the N-cyclohexyl-1-methylpiperidin-4-amine scaffold serves as a highly versatile building block in the synthesis of complex bioactive molecules and diverse chemical libraries[1].

This application note details a robust, scalable, and high-yielding protocol for the synthesis of N-cyclohexyl-1-methylpiperidin-4-amine via reductive amination . The methodology utilizes 1-methylpiperidin-4-one and cyclohexylamine as starting materials.

Causality in Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is specifically selected as the reducing agent over sodium borohydride ( NaBH4​ ) or sodium cyanoborohydride ( NaBH3​CN ). NaBH(OAc)3​ is exceptionally mild and exhibits high chemoselectivity for iminium ions over aldehydes and ketones. This prevents the premature reduction of 1-methylpiperidin-4-one into an unwanted alcohol byproduct. Furthermore, unlike NaBH3​CN , NaBH(OAc)3​ does not generate highly toxic hydrogen cyanide gas during aqueous workup, making it a safer alternative for scale-up operations.

Synthetic Workflow

The following diagram illustrates the critical path from raw materials to the isolated, purified active building block.

G N1 1-Methylpiperidin-4-one + Cyclohexylamine N2 Imine/Iminium Formation (Catalytic AcOH, 30 min, RT) N1->N2 N3 Reductive Amination (NaBH(OAc)3, 0°C to RT, 12h) N2->N3 N4 Reaction Quench (Sat. NaHCO3, pH ~8) N3->N4 N5 Liquid-Liquid Extraction (DCM / H2O) N4->N5 N6 Flash Chromatography (Silica, DCM/MeOH/NH4OH) N5->N6 N7 Purified Product N-cyclohexyl-1-methylpiperidin-4-amine N6->N7

Synthetic workflow for the reductive amination of N-cyclohexyl-1-methylpiperidin-4-amine.

Step-by-Step Synthesis Protocol

Note: This procedure is optimized for a 10 mmol scale. All procedures must be conducted in a certified fume hood using appropriate Personal Protective Equipment (PPE).

Materials Required
  • 1-Methylpiperidin-4-one: 1.13 g (10.0 mmol)

  • Cyclohexylamine: 0.99 g (10.0 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ): 3.18 g (15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid (AcOH): 0.60 g (10.0 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE): 30 mL (Anhydrous)

  • Dichloromethane (DCM): For extraction and chromatography

Experimental Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add 1-methylpiperidin-4-one (1.13 g, 10.0 mmol) and cyclohexylamine (0.99 g, 10.0 mmol).

  • Solvent & Catalyst Addition: Dissolve the reagents in 30 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.60 g, 10.0 mmol) dropwise.

    • Expert Insight: The addition of acetic acid is critical. It lowers the pH to approximately 4-5, which accelerates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the highly reactive iminium ion.

  • Iminium Formation: Stir the mixture at room temperature (20-25 °C) for 30 minutes to ensure complete iminium ion formation.

  • Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1 with 1% NH4​OH , visualized by Ninhydrin stain) or LC-MS.

  • Quenching: Once the starting ketone is consumed, cool the mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Stir for 15 minutes until gas evolution ceases.

    • Expert Insight: Quenching with a weak base neutralizes the acetic acid and destroys unreacted borohydride species, while keeping the synthesized amine in its free-base (lipophilic) form for efficient extraction.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of DCM to DCM/MeOH (95:5) containing 1% concentrated aqueous ammonia ( NH4​OH ).

    • Expert Insight: The addition of 1% NH4​OH to the eluent is mandatory. Because the product is a diamine, it will streak severely on standard silica due to strong interactions with acidic silanol groups. The ammonia passivates the silica, ensuring sharp, symmetrical elution bands.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized batch, the product must be validated against expected analytical parameters. The table below summarizes the expected quantitative and qualitative data for pure N-cyclohexyl-1-methylpiperidin-4-amine.

Analytical ParameterExpected Result / SpecificationRationale / Significance
Physical State Pale yellow to colorless oil / low-melting solidTypical for secondary/tertiary mixed aliphatic amines.
Yield 75% - 85% (Isolated)Demonstrates the high efficiency of the NaBH(OAc)3​ method.
Chromatographic Purity >95% (by HPLC-UV at 210 nm)Required baseline purity for downstream library synthesis[1].
Mass Spectrometry (ESI+) m/z 197.2 [M+H]+ Confirms the molecular weight (Exact Mass: 196.19).
1 H NMR (400 MHz, CDCl3​ ) δ 2.80 (m, 2H), 2.50 (m, 2H), 2.25 (s, 3H, N- CH3​ ), 1.95-1.00 (m, 15H)Validates the structural integrity; the 3H singlet at 2.25 ppm confirms the intact N-methyl group.

References

  • Scribd. Piperidine in Drug Discovery Review. Retrieved from [Link]

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Application

Application Notes and Protocols for the Cellular Investigation of N-cyclohexyl-1-methylpiperidin-4-amine

Introduction N-cyclohexyl-1-methylpiperidin-4-amine is a synthetic organic compound featuring a piperidine ring, a foundational structure in numerous pharmaceuticals and biologically active molecules.[1] The piperidine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-cyclohexyl-1-methylpiperidin-4-amine is a synthetic organic compound featuring a piperidine ring, a foundational structure in numerous pharmaceuticals and biologically active molecules.[1] The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in FDA-approved drugs.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of N-cyclohexyl-1-methylpiperidin-4-amine for use in cell culture-based assays. Due to the limited publicly available data on the specific biological activities of this compound, this guide will focus on the fundamental procedures for its preparation and initial characterization in a cellular context, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Rationale for Dissolution Strategy

A thorough understanding of the physicochemical properties of N-cyclohexyl-1-methylpiperidin-4-amine is paramount for developing an effective dissolution protocol.

Structural Features: The molecule incorporates both a secondary amine (the cyclohexylamino group) and a tertiary amine (the N-methylpiperidine nitrogen).[2] The presence of these basic nitrogen atoms is the most critical factor influencing its solubility.

pKa and its Implications: The acid dissociation constant (pKa) of a compound dictates its ionization state at a given pH. While the precise pKa of N-cyclohexyl-1-methylpiperidin-4-amine has not been experimentally determined, we can estimate it based on structurally similar compounds. The pKa of the conjugate acid of cyclohexylamine is approximately 10.6, and that of N-methylpiperidine is around 10.08.[3][4][5][6][7] This indicates that N-cyclohexyl-1-methylpiperidin-4-amine is a basic compound. In the physiological pH range of typical cell culture media (pH 7.2-7.4), the amine groups will be predominantly protonated, existing as a positively charged cation. This protonation generally increases aqueous solubility.[8]

Solubility Profile: The overall molecule has a significant nonpolar character due to the cyclohexyl and piperidine rings, which would suggest limited aqueous solubility. However, the basic amine functionalities allow for the formation of salts in acidic conditions, which enhances solubility in aqueous solutions.[8] For non-aqueous solvents, its organic structure suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and alcohols such as ethanol.

PropertyValue/PredictionSource/Rationale
Molecular Formula C₁₂H₂₄N₂[2]
Molecular Weight 196.33 g/mol [2]
Predicted pKa ~10-11Based on cyclohexylamine (pKa ~10.6) and N-methylpiperidine (pKa ~10.08).[3][4][5][6][7]
Predicted Solubility - Water: Low to moderate, pH-dependent. Increased solubility at lower pH. - DMSO: High - Ethanol: HighBased on structural analysis and properties of similar piperidine derivatives.[8]

Protocol for Preparation of Stock Solutions

This protocol outlines a hierarchical approach to dissolving N-cyclohexyl-1-methylpiperidin-4-amine, starting with the most biocompatible solvents.

I. Materials
  • N-cyclohexyl-1-methylpiperidin-4-amine (powder)

  • Sterile, deionized water

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), cell culture grade

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

II. Safety Precautions
  • Always handle N-cyclohexyl-1-methylpiperidin-4-amine in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine compounds can be flammable and corrosive; avoid ignition sources and skin/eye contact.[8][9]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

III. Stock Solution Preparation Workflow

Dissolution_Workflow start Start: Weigh Compound water Attempt to Dissolve in Sterile Water start->water check_solubility1 Clear Solution? water->check_solubility1 acidified_water Attempt to Dissolve in Acidified Water (e.g., pH 4-5 with HCl) check_solubility2 Clear Solution? acidified_water->check_solubility2 dmso Dissolve in 100% DMSO check_solubility3 Clear Solution? dmso->check_solubility3 ethanol Dissolve in 100% Ethanol check_solubility4 Clear Solution? ethanol->check_solubility4 check_solubility1->acidified_water No success Stock Solution Prepared (Sterile filter, aliquot, and store) check_solubility1->success Yes check_solubility2->dmso No check_solubility2->success Yes check_solubility3->ethanol No check_solubility3->success Yes check_solubility4->success Yes fail Insoluble in Common Solvents (Consider alternative formulations) check_solubility4->fail No

Caption: Hierarchical workflow for dissolving N-cyclohexyl-1-methylpiperidin-4-amine.

IV. Step-by-Step Protocol
  • Weighing the Compound: Accurately weigh the desired amount of N-cyclohexyl-1-methylpiperidin-4-amine powder in a sterile conical tube. For initial testing, a small amount (e.g., 1-5 mg) is recommended.

  • Solvent Selection and Dissolution:

    • Step 2a (Preferred): Aqueous Solution.

      • Add a small volume of sterile, deionized water to the compound. Vortex thoroughly.

      • If the compound does not dissolve, cautiously add sterile 0.1 N HCl dropwise while vortexing to lower the pH. The basic amine groups will be protonated, forming a more soluble salt. Aim for a pH between 4 and 5.

      • If a clear solution is obtained, proceed to step 3.

    • Step 2b: Organic Solvent.

      • If the compound remains insoluble in acidified water, use a fresh, accurately weighed sample.

      • Add a calculated volume of cell culture grade DMSO to achieve a high-concentration stock (e.g., 10-100 mM). Vortex thoroughly. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

      • Alternatively, ethanol can be used. However, DMSO is generally a stronger solvent for many organic molecules.

  • Preparation of Final Stock Solution:

    • Once the compound is fully dissolved, bring the solution to the final desired volume with the chosen solvent to achieve the target stock concentration.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solutions at -20°C or -80°C for long-term stability.

    • Protect from light, as many organic compounds are light-sensitive.

    • For piperidine-based compounds, storage in a cool, dry, and dark place is recommended to prevent degradation.[10]

Application in Cell Culture Assays

I. Dilution to Working Concentration

It is critical to dilute the high-concentration stock solution to a final working concentration in the cell culture medium. The final concentration of the organic solvent must be carefully controlled to minimize cytotoxicity.

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% (v/v) to avoid solvent-induced artifacts.[7] Some robust cell lines may tolerate up to 0.5%, but this should be determined experimentally.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium without the compound.

II. Initial Characterization: Cytotoxicity Assay

Before evaluating the biological effects of N-cyclohexyl-1-methylpiperidin-4-amine, it is crucial to determine its cytotoxic concentration range in the cell line of interest. A standard MTT or similar viability assay can be used for this purpose.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the N-cyclohexyl-1-methylpiperidin-4-amine stock solution in a complete cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cytotoxicity_Assay_Workflow seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of Compound seed_cells->prepare_dilutions treat_cells Treat Cells with Compound and Controls prepare_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analyze Analyze Data and Determine IC50 read_plate->analyze

Caption: Workflow for a standard MTT cytotoxicity assay.

Potential Biological Activities and Further Investigations

While specific data for N-cyclohexyl-1-methylpiperidin-4-amine is scarce, the piperidine moiety is a common feature in compounds targeting the central nervous system (CNS), as well as in anti-cancer and anti-inflammatory agents.[11][12] Based on its structural features, potential areas for investigation could include:

  • Receptor Binding Assays: To screen for affinity against a panel of CNS receptors.

  • Enzyme Inhibition Assays: To assess its effect on various enzymatic pathways.

  • Anti-proliferative and Apoptosis Assays: To explore potential anti-cancer properties.

It is imperative that any investigation into the biological activity of this compound is conducted with appropriate controls and a thorough understanding of its cytotoxic profile to ensure that observed effects are specific and not a result of general toxicity.

Troubleshooting

  • Precipitation in Media: If the compound precipitates upon dilution into the cell culture medium, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the medium. Stepwise dilution can also prevent precipitation.

  • High Background in Assays: If the compound interferes with the assay readout (e.g., autofluorescence), ensure to run appropriate compound-only controls.

  • Inconsistent Results: Ensure consistent cell passage number and density. Aliquoting the stock solution will prevent degradation from repeated freeze-thaw cycles.

References

  • PubChem. Cyclohexylamine. National Center for Biotechnology Information. [Link]

  • ChemBK. 1-Methylpiperidine. [Link]

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  • ResearchGate. How to do proper DMSO control for cell culture drug treatments? [Link]

  • Wikidata. N-methylpiperidine. [Link]

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  • FooDB. Showing Compound Cyclohexylamine (FDB003478). [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Safety First: Handling and Storage Guidelines for 2-Methylpiperidine. [Link]

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  • PubChem. N-cyclohexyl-4-methylpiperidine-1-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)cyclohexanecarboxamide. National Center for Biotechnology Information. [Link]

  • PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • MDPI. Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters. [Link]

  • ACS Publications. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. [Link]

  • Nature. Multiparametric in vitro and in vivo analysis of the safety profile of self-assembling peptides. [Link]

  • PMC. The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. [Link]

  • PubChem. N-Cyclohexylaniline. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. [Link]

  • PMC. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. [Link]

  • NextSDS. 1-cyclohexylpiperidin-4-amine — Chemical Substance Information. [Link]

  • NIST. Piperidine, 1-cyclohexyl-. [Link]

  • ResearchGate. Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives | Request PDF. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

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Method

Application Notes and Protocols for N-cyclohexyl-1-methylpiperidin-4-amine as a Chemical Building Block for GPCR Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a detailed technical guide on the application of N-cyclohexyl-1-methylpiperidin-4-amine as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the application of N-cyclohexyl-1-methylpiperidin-4-amine as a versatile chemical building block for the synthesis of G-protein coupled receptor (GPCR) ligands. The content herein is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a comprehensive understanding for researchers in drug discovery and medicinal chemistry.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its prevalence is due to its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule.[2] The piperidine motif can modulate lipophilicity and aqueous solubility, enhance metabolic stability, and provide a three-dimensional framework that can facilitate precise interactions with biological targets.[2]

N-cyclohexyl-1-methylpiperidin-4-amine, in particular, offers a unique combination of structural features:

  • A Tertiary Amine (N1-methyl): This basic center is crucial for forming ionic interactions with acidic residues (e.g., aspartic acid) in the binding pockets of many aminergic GPCRs.

  • A Secondary Amine (N4-cyclohexyl): This provides a key point for chemical diversification, allowing for the introduction of various functional groups through reactions like acylation and alkylation.

  • A Cyclohexyl Group: This bulky, lipophilic group can explore hydrophobic pockets within the receptor, potentially enhancing binding affinity and selectivity.

  • A Rigid Piperidine Core: This scaffold restricts conformational flexibility, which can be advantageous for achieving high binding affinity.

These features make N-cyclohexyl-1-methylpiperidin-4-amine an attractive starting point for the development of novel ligands for a variety of GPCRs, including opioid, dopamine, and serotonin receptors.

Physicochemical Properties

A summary of the key physicochemical properties of N-cyclohexyl-1-methylpiperidin-4-amine is presented in Table 1.

PropertyValueSource
Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 15.3 Ų
Appearance White powder

Synthesis of N-cyclohexyl-1-methylpiperidin-4-amine

The most efficient and widely used method for the synthesis of N-cyclohexyl-1-methylpiperidin-4-amine is through reductive amination. This one-pot reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

Reaction Scheme

Reductive Amination start ketone 1-Methylpiperidin-4-one reagents + NaBH(OAc)3 + Acetic Acid (cat.) in Dichloroethane (DCE) ketone->reagents Reactants amine Cyclohexylamine amine->reagents product N-cyclohexyl-1-methylpiperidin-4-amine reagents->product Reduction caption Reductive amination of 1-methylpiperidin-4-one.

Caption: Reductive amination of 1-methylpiperidin-4-one.

Detailed Protocol: Reductive Amination

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

  • 1-Methylpiperidin-4-one (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Anhydrous Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1-methylpiperidin-4-one (1.0 eq) and cyclohexylamine (1.1 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so maintain the temperature with a water bath if necessary.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking).

Application in GPCR Ligand Synthesis: A Case Study for Opioid Receptors

The N-cyclohexyl-1-methylpiperidin-4-amine scaffold is particularly well-suited for the synthesis of opioid receptor ligands. The core structure shares features with known opioid pharmacophores. By acylating the secondary amine, a diverse library of compounds can be generated and screened for activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.

General Workflow for Ligand Synthesis

Ligand Synthesis Workflow start N-cyclohexyl-1- methylpiperidin-4-amine coupling Amide Coupling (Carboxylic Acid, Coupling Reagent, Base) start->coupling library Library of Amide Derivatives coupling->library screening In Vitro Screening (e.g., Radioligand Binding Assay) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->coupling Iterative Design caption Workflow for GPCR ligand synthesis and optimization.

Caption: Workflow for GPCR ligand synthesis and optimization.

Protocol: Amide Coupling for Library Generation

This protocol describes a general procedure for the amide coupling of N-cyclohexyl-1-methylpiperidin-4-amine with a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

  • N-cyclohexyl-1-methylpiperidin-4-amine (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-cyclohexyl-1-methylpiperidin-4-amine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the desired amide derivative.

Characterization and Biological Evaluation

Synthesized ligands should be thoroughly characterized to confirm their structure and purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Pharmacological Evaluation

The primary evaluation of newly synthesized ligands involves determining their affinity and functional activity at the target GPCRs.

Protocol: Radioligand Binding Assay

This assay measures the affinity of the synthesized compound for a specific receptor by competing with a radiolabeled ligand.

  • Prepare cell membranes from a cell line stably expressing the target GPCR (e.g., CHO-K1 cells expressing the human µ-opioid receptor).

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Representative Biological Data

While specific data for ligands derived directly from N-cyclohexyl-1-methylpiperidin-4-amine is proprietary or not widely published, Table 2 presents representative data for closely related 4-aminopiperidine derivatives targeting opioid receptors to illustrate the potential of this scaffold.

Compound ScaffoldTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineκ-opioid0.03Antagonist
4-(N,N-diarylamino)piperidineδ-opioidHigh AffinityAgonist

GPCR Signaling Pathways

Ligands derived from this building block are expected to modulate canonical GPCR signaling pathways. For instance, an agonist at the µ-opioid receptor, a Gi/o-coupled receptor, would initiate the following cascade:

GPCR Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Opioid Agonist GPCR μ-Opioid Receptor (GPCR) Ligand->GPCR Binds to G_protein Heterotrimeric G-protein (Gαi, Gβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased neuronal excitability) PKA->Response Phosphorylates targets caption Simplified Gi-coupled GPCR signaling pathway.

Caption: Simplified Gi-coupled GPCR signaling pathway.

Conclusion

N-cyclohexyl-1-methylpiperidin-4-amine is a valuable and versatile building block for the synthesis of novel GPCR ligands. Its inherent structural and physicochemical properties provide a solid foundation for developing drug candidates with improved pharmacological profiles. The synthetic protocols outlined in this guide offer robust and adaptable methods for both the synthesis of the building block itself and its subsequent derivatization into diverse chemical libraries. By leveraging the principles of medicinal chemistry and structure-activity relationship studies, researchers can effectively utilize this scaffold to discover and optimize new therapeutics targeting a wide range of GPCRs.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Methyl-1-(piperidin-4-YL)methanamine in Serotonin Receptor Ligand Synthesis. BenchChem.
  • PubChem. N-cyclohexyl-1-methylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Thomas, J. B., et al. (2008). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist JDTic. Journal of Medicinal Chemistry, 51(8), 2731–2743. [Link]

  • Ananthan, S., et al. (2004). Synthesis and evaluation of 4-(N,N-diarylamino)piperidines with high selectivity to the δ-opioid receptor. Bioorganic & Medicinal Chemistry Letters, 14(1), 147-150. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • BenchChem. (2025). N-cyclohexyl-1-methylpiperidin-4-amine | 857377-38-9. BenchChem.

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Application

Application Notes & Protocols for the Catalytic Amination of N-cyclohexyl-1-methylpiperidin-4-amine

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of N-cyclohexyl-1-methylpiperidin-4-amine in Modern Drug Discovery N-cyclohexyl-1-methylpiperidin-4-amine is a key structural motif in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-cyclohexyl-1-methylpiperidin-4-amine in Modern Drug Discovery

N-cyclohexyl-1-methylpiperidin-4-amine is a key structural motif in medicinal chemistry, combining the favorable pharmacokinetic properties of the piperidine ring with the sterically demanding cyclohexyl group.[1][2] The piperidine scaffold is a privileged structure, known to enhance solubility and metabolic stability in drug candidates.[3] The synthesis of N-aryl derivatives of this amine via carbon-nitrogen (C-N) bond formation is a critical step in the development of novel therapeutics.[4]

However, the significant steric hindrance posed by the secondary amine, flanked by both a piperidine and a cyclohexane ring, presents a considerable challenge for traditional amination methods.[5] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the most robust and versatile methods for forging these challenging C-N bonds, allowing for the synthesis of complex aryl amines under relatively mild conditions.[6]

This guide provides an in-depth analysis of the catalytic systems and protocols required for the successful arylation of N-cyclohexyl-1-methylpiperidin-4-amine. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a foundational understanding of the principles governing these advanced catalytic techniques.

Core Concepts: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[6] The reaction's success, especially with challenging substrates like N-cyclohexyl-1-methylpiperidin-4-amine, hinges on the careful orchestration of a palladium catalyst, a specialized ligand, and a suitable base. The generally accepted catalytic cycle is illustrated below.

The cycle begins with an active Pd(0) species, which undergoes oxidative addition with an aryl halide (Ar-X). The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Buchwald-Hartwig Catalytic Cycle pd0 Active Catalyst LPd(0) oa_complex Oxidative Addition Complex L(Ar)Pd(II)-X pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex L(Ar)Pd(II)-NR'R'' oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Arylated Amine (Ar-NR'R'') amido_complex->product product_complex Product Coordination aryl_halide Aryl Halide (Ar-X) aryl_halide->oa_complex amine Amine (HNR'R'') amine->oa_complex base Base base->oa_complex + Base, - H-Base+X-

Caption: The Buchwald-Hartwig catalytic cycle for C-N cross-coupling.

Expertise in Action: Why Component Selection is Critical

For sterically hindered amines, every step in this cycle is a potential bottleneck.

  • Ligand Choice: The rate of both oxidative addition and reductive elimination is highly dependent on the ligand bound to the palladium center. For bulky amines, sterically demanding, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like RuPhos, BrettPhos) are essential.[5][7] These ligands promote the formation of a monoligated, highly reactive LPd(0) species and accelerate the final reductive elimination step, which is often the rate-limiting step for hindered substrates.[5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[8] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are most commonly employed. LHMDS can be particularly effective as it offers high basicity in common ethereal solvents like THF.[9][10]

  • Palladium Precatalyst: Using a precatalyst, such as a palladacycle (e.g., BrettPhos Pd G3), ensures the efficient and reliable generation of the active Pd(0) species in situ. This avoids variability associated with reducing Pd(II) sources like Pd(OAc)₂.[11]

Application Protocol: Palladium-Catalyzed Arylation of N-cyclohexyl-1-methylpiperidin-4-amine

This protocol describes a general and robust method for the C-N cross-coupling of N-cyclohexyl-1-methylpiperidin-4-amine with a range of aryl bromides. It is adapted from established procedures for sterically hindered secondary amines.[9][11]

Trustworthiness through System Design: This protocol incorporates a precatalyst for reliable catalyst activation and a specialized ligand known to overcome the steric barriers associated with the substrate, ensuring a high probability of success.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Charge Schlenk Tube: - Aryl Bromide - Amine - Pd Precatalyst - Base setup->reagents solvent Add Anhydrous Solvent (e.g., THF) reagents->solvent reaction Heat & Stir (e.g., 65-80 °C) solvent->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup Quench & Aqueous Workup monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification product Isolated Product purification->product

Caption: General workflow for the catalytic amination experiment.

Reagents and Equipment
  • Amine: N-cyclohexyl-1-methylpiperidin-4-amine

  • Electrophile: Aryl bromide (Ar-Br)

  • Palladium Source: BrettPhos Pd G3 Precatalyst

  • Base: Lithium bis(trimethylsilyl)amide (LHMDS), 1 M solution in THF

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: Oven-dried Schlenk tube, magnetic stirrer and stir bar, argon or nitrogen line, standard glassware for workup and purification.

Step-by-Step Methodology

1. Reaction Setup (under Inert Atmosphere):

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol %), and N-cyclohexyl-1-methylpiperidin-4-amine (1.2 mmol, 1.2 equiv).
  • Seal the tube with a rubber septum.
  • Evacuate and backfill the tube with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

2. Reagent Addition:

  • Through the septum, add anhydrous THF (e.g., 5 mL to achieve a 0.2 M concentration).
  • Stir the mixture for 1-2 minutes to ensure dissolution.
  • Add the LHMDS solution (2.4 mmol, 2.4 equiv) dropwise via syringe. A color change is often observed upon addition of the base.

3. Reaction and Monitoring:

  • Place the sealed tube in a preheated oil bath at 65-80 °C.
  • Stir the reaction vigorously. Efficient mixing is crucial, especially with heterogeneous bases if used.[8]
  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl bromide.

4. Workup and Isolation:

  • Cool the reaction mixture to room temperature.
  • Carefully quench the reaction by adding water (10 mL).
  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
  • Remove the solvent under reduced pressure.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent product streaking) to yield the pure N-aryl product.
Data Summary: Typical Reaction Parameters
ParameterRecommended ValueRationale / Causality
Amine Equiv. 1.2A slight excess ensures complete consumption of the limiting aryl halide.
Base Equiv. 2.0 - 2.4A significant excess is needed to deprotonate the amine and neutralize the H-X byproduct.
Pd Precatalyst Loading 1 - 5 mol %Higher loadings may be needed for very challenging or electron-poor aryl chlorides.[12]
Ligand BrettPhosSpecifically designed for coupling primary and secondary amines, effective for hindered substrates.[11]
Solvent THF, Dioxane, TolueneAprotic solvents are required; THF and dioxane are excellent for dissolving the LHMDS base.[7]
Temperature 65 - 110 °CElevated temperatures are typically required to drive the reaction, especially the reductive elimination step.[8]

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, ensure the inert atmosphere is rigorous and solvents are anhydrous. Oxygen can deactivate the catalyst.[11] Consider increasing the catalyst loading or switching to a more active ligand system (e.g., a different Buchwald ligand).

  • Side Product Formation: For sterically hindered amines, competitive side reactions can occur.

    • Hydrodehalogenation (Ar-H formation): This can arise from β-hydride elimination. Using a ligand designed to accelerate reductive elimination can suppress this pathway.[5]

    • Ether Formation (Ar-OtBu): If using NaOtBu, this side product can form from the reaction of the base with the palladium complex. Switching to LHMDS can eliminate this issue.[5]

  • Purification Issues: The basic nature of the product can cause it to streak on silica gel. Pre-treating the silica with triethylamine or adding a small percentage to the eluent can lead to cleaner separation.

Synthesis of the Starting Material

N-cyclohexyl-1-methylpiperidin-4-amine is not as commercially available as simpler amines and may require synthesis. A common and effective method is reductive amination .[1] This involves reacting 1-methylpiperidin-4-one with cyclohexylamine in the presence of a reducing agent.

Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild and selectively reduces the intermediate iminium ion formed in situ without reducing the starting ketone.[1]

Conclusion

The catalytic amination of N-cyclohexyl-1-methylpiperidin-4-amine is a challenging yet highly rewarding transformation that provides access to valuable compounds for drug discovery. Success relies not on a single parameter, but on a holistic understanding of the catalytic system. By employing advanced, sterically demanding phosphine ligands, robust palladium precatalysts, and carefully selected bases, researchers can effectively overcome the steric barriers inherent to this substrate. The protocols and insights provided herein serve as a comprehensive guide to navigate the complexities of this reaction, enabling the efficient and rational synthesis of novel molecular entities.

References

  • Hartley, B. M., et al. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Organic Letters, 17(4), 928–931. Available at: [Link]

  • Wang, D., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(14), 4434. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 55(44), 13540-13544. Available at: [Link]

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. Available at: [Link]

  • Synthesis of 1-cyclohexylmethyl-4-aminopiperidine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction Explained. (n.d.). Pearson+. Retrieved from [Link]

  • Intramolecular catalytic amination of unactivated C-H bonds: Application to the synthesis of original C-glycosides and of polyfonctionalized piperidines. (2007). ResearchGate. Retrieved from [Link]

  • Cyclohexyl-(1-methyl-piperidin-4-yl)-amine CAS NO.857377-38-9. (n.d.). LookChem. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]

  • Exploring n cyclohexyl n methylcyclohexanamine Applications and Industry Significance. (2026, February 12). Medium. Retrieved from [Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (2018). Angewandte Chemie International Edition, 57(42), 13854-13858. Available at: [Link]

  • Method for producing 4-substituted cis-cyclohexylamine. (2002). Google Patents.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). Nature Communications, 15(1), 3374. Available at: [Link]

  • Early transition metal complexes containing aminopyridinato ligands. (n.d.). De Gruyter. Retrieved from [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 488-507. Available at: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2013). Organic Letters, 15(18), 4814–4817. Available at: [Link]

  • Click Reactions in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2024). Journal of Molecular Structure, 1301, 137357. Available at: [Link]

Sources

Method

The Strategic Synthesis of N-cyclohexyl-1-methylpiperidin-4-amine: A Gateway to Novel Pharmaceutical Intermediates

Abstract N-cyclohexyl-1-methylpiperidin-4-amine is a pivotal pharmaceutical intermediate, serving as a versatile scaffold for the development of a diverse range of therapeutic agents. Its unique structural composition, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-cyclohexyl-1-methylpiperidin-4-amine is a pivotal pharmaceutical intermediate, serving as a versatile scaffold for the development of a diverse range of therapeutic agents. Its unique structural composition, featuring both a piperidine ring and a cyclohexane moiety, offers a three-dimensional architecture that can be strategically modified to enhance pharmacological activity and optimize pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of the synthetic routes to N-cyclohexyl-1-methylpiperidin-4-amine, with a primary focus on reductive amination, a robust and widely adopted method in pharmaceutical chemistry.[1][4][5] Detailed protocols, mechanistic insights, and data-driven analyses are presented to empower researchers, scientists, and drug development professionals in their pursuit of novel chemical entities.

Introduction: The Significance of the Piperidine and Cyclohexane Motifs in Drug Design

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs targeting a wide array of diseases, including those affecting the central nervous system and cardiovascular system, as well as anticancer and antimicrobial agents.[2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a highly adaptable structural motif for optimizing drug-receptor binding.[2] Similarly, the cyclohexane ring offers a non-planar, three-dimensional element that can improve metabolic stability and provide more contact points with a target protein compared to a flat aromatic ring.[3] The combination of these two cyclic systems in N-cyclohexyl-1-methylpiperidin-4-amine creates a unique molecular framework with significant potential for derivatization and the generation of compound libraries for high-throughput screening.[1]

Synthetic Pathways to N-cyclohexyl-1-methylpiperidin-4-amine

The most prevalent and efficient method for the synthesis of N-cyclohexyl-1-methylpiperidin-4-amine is through the reductive amination of 1-methyl-4-piperidone with cyclohexylamine.[1] This powerful C-N bond-forming reaction proceeds via the in-situ formation of an imine or iminium ion intermediate, which is then reduced to the target amine.[4][6] This approach is favored in the pharmaceutical industry due to its operational simplicity, broad substrate scope, and the ability to avoid over-alkylation, a common issue with direct amine alkylation.[5][6]

Reductive Amination: A Detailed Mechanistic Overview

Reductive amination is a cornerstone of amine synthesis. The reaction is typically carried out in a one-pot fashion, where the carbonyl compound (1-methyl-4-piperidone) and the amine (cyclohexylamine) are mixed in the presence of a suitable reducing agent. The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.[6]

Key Mechanistic Steps:

  • Nucleophilic Attack: The nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone.

  • Formation of a Hemiaminal: This initial attack forms an unstable hemiaminal intermediate.

  • Dehydration to an Iminium Ion: Under mildly acidic conditions, the hemiaminal readily loses a molecule of water to form a more stable iminium ion.

  • Hydride Reduction: A hydride-based reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary amine product, N-cyclohexyl-1-methylpiperidin-4-amine.

G

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of N-cyclohexyl-1-methylpiperidin-4-amine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent for reductive amination, often preferred for its effectiveness in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[4][7]

Materials:

  • 1-Methyl-4-piperidone

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous DCM (0.2-0.5 M), add cyclohexylamine (1.1 eq).

  • If desired, a catalytic amount of glacial acetic acid (0.05-0.1 eq) can be added to facilitate iminium ion formation.[7]

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure N-cyclohexyl-1-methylpiperidin-4-amine.

Protocol 2: Reductive Amination using Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to hydride-based reducing agents. This method involves the use of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), in the presence of hydrogen gas.[8][9]

Materials:

  • 1-Methyl-4-piperidone

  • Cyclohexylamine

  • Raney Nickel or 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure reaction vessel, dissolve 1-methyl-4-piperidone (1.0 eq) and cyclohexylamine (1.1 eq) in ethanol or methanol.

  • Carefully add the Raney Nickel or Pd/C catalyst (5-10% w/w of the limiting reagent) to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to 50-80°C and agitate vigorously.

  • Monitor the reaction progress by monitoring the hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Data Presentation and Characterization

The successful synthesis of N-cyclohexyl-1-methylpiperidin-4-amine should be confirmed through various analytical techniques.

PropertyExpected Value/Observation
Molecular Formula C₁₂H₂₄N₂
Molecular Weight 196.34 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Varies with pressure (e.g., 105-110 °C at 0.3 mmHg[8])
¹H NMR Characteristic peaks for cyclohexyl and piperidine protons
¹³C NMR Distinct signals for all 12 carbon atoms
Mass Spectrometry (MS) [M+H]⁺ at m/z 197.2

Note: Spectroscopic data should be acquired and interpreted by qualified personnel.

Safety and Handling

N-cyclohexyl-1-methylpiperidin-4-amine and its precursors are chemical reagents and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11][12][13]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid breathing vapors or mists.[11]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13]

  • Flammability: The compound may be flammable. Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10][11]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.[10][11][12][13]

Application in Pharmaceutical Intermediate Synthesis

N-cyclohexyl-1-methylpiperidin-4-amine serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. The secondary amine functionality is a key reactive handle for further chemical transformations.

G

These derivatization strategies allow for the systematic modification of the scaffold's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity. For instance, the introduction of different substituents can modulate the compound's affinity for its biological target.

Conclusion

The synthesis of N-cyclohexyl-1-methylpiperidin-4-amine, particularly through reductive amination, is a well-established and highly efficient process that provides access to a valuable pharmaceutical intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers in drug discovery and development. The strategic derivatization of this scaffold holds significant promise for the generation of novel therapeutic agents with improved efficacy and safety profiles.

References

  • ResearchGate. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-pi peridinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinec arboxamide (MB243), a potent and selective. Available from: [Link]

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • PrepChem.com. Synthesis of 1-cyclohexylmethyl-4-aminopiperidine. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. 2019. Available from: [Link]

  • The Royal Society of Chemistry. Spectroscopic data for the products. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • LookChem. Cyclohexyl-(1-methyl-piperidin-4-yl)-amine CAS NO.857377-38-9. Available from: [Link]

  • Google Patents. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
  • ACS Publications - American Chemical Society. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. 2017. Available from: [Link]

  • SpectraBase. 1-Cyclohexyl-piperidinium cation. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • NextSDS. 1-cyclohexylpiperidin-4-amine — Chemical Substance Information. Available from: [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. 2013. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2025. Available from: [Link]

  • NextSDS. 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. Available from: [Link]

  • PMC. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]

Sources

Application

Application Note: Advanced Protocols for the Functionalization of N-Cyclohexyl-1-methylpiperidin-4-amine

Structural Context & Reactivity Profile N-cyclohexyl-1-methylpiperidin-4-amine (CAS: 857377-38-9) is a saturated heterocyclic compound featuring a central piperidine ring substituted with a methyl group at the 1-position...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context & Reactivity Profile

N-cyclohexyl-1-methylpiperidin-4-amine (CAS: 857377-38-9) is a saturated heterocyclic compound featuring a central piperidine ring substituted with a methyl group at the 1-position and a cyclohexylamino group at the 4-position[1]. It is extensively utilized as a privileged synthetic scaffold in medicinal chemistry to build diverse chemical libraries and optimize structure-activity relationships (SAR) during lead optimization[1].

From a synthetic perspective, the secondary amine at the 4-position is the primary site for functionalization (e.g., amidation, sulfonylation). However, this nitrogen atom is flanked by two bulky six-membered rings (piperidinyl and cyclohexyl). This creates a severe steric penalty (high A-value considerations) that drastically reduces its nucleophilicity, rendering standard coupling protocols ineffective.

Mechanistic Causality: Overcoming the Steric Penalty

As a Senior Application Scientist, I frequently observe that standard amide coupling conditions (e.g., DIC/HOBt or EDC alone) fail or provide abysmal yields when applied to this scaffold. The steric shielding prevents the secondary amine from accessing the electrophilic carbon of standard activated esters. To overcome this, the reaction must be mechanistically rerouted:

  • The HATU Trajectory: HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming amine and guiding it through the steric bulk to the carbonyl carbon. For sterically hindered secondary amines, activation with HATU is highly preferred[2].

  • The DMAP Acyl-Transfer Mechanism: When using EDC, the addition of a stoichiometric amount of 4-dimethylaminopyridine (DMAP) is critical. DMAP attacks the O-acylisourea intermediate to form a highly reactive, less sterically encumbered acylpyridinium ion. This intermediate acts as a superior acyl transfer agent, overcoming the low reactivity of hindered amines[3].

Quantitative Comparison of Coupling Reagents

Summarizing the kinetic and thermodynamic efficiency of various coupling systems reveals why highly reactive intermediates are mandatory for this scaffold.

Table 1: Reagent Efficiency for Hindered Secondary Amines
Coupling SystemAdditivesSolventTemp / TimeExpected YieldMechanistic Causality
DIC / HOBt DIPEADMFRT / 24h< 20%Insufficient activation; O-acylisourea undergoes N-acyl shift before the bulky amine can react.
EDC / HOBt DIPEACH₃CNRT / 24h~38%Slow acyl transfer leads to competitive hydrolysis of the active ester.
EDC / HOBt DMAP (1 eq)CH₃CNRT / 12h> 70%DMAP acts as a highly efficient acyl transfer agent, bypassing steric barriers[3].
HATU DIPEADCM/DMF60 °C (MW) / 2h> 85%Forms a highly reactive OAt-ester intermediate with neighboring group assistance[2].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that the researcher can quantitatively verify the success of the transformation in real-time.

Method A: HATU-Mediated Amidation (Microwave-Assisted)

This method is the gold standard for coupling highly hindered carboxylic acids to N-cyclohexyl-1-methylpiperidin-4-amine.

Reagents:

  • Carboxylic acid (1.2 eq)

  • HATU (1.2 eq)

  • N-cyclohexyl-1-methylpiperidin-4-amine (1.0 eq)

  • DIPEA (3.0 eq)

  • Solvent: DCM/DMF (1:1 v/v)

Step-by-Step Workflow:

  • Pre-activation: Dissolve the carboxylic acid and HATU in the DCM/DMF solvent mixture.

    • Scientist's Insight: Acylation of hindered secondary amines often runs poorly in neat DMF. Utilizing a DCM/DMF mixture enhances solubility and reaction kinetics[2].

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Amine Introduction: Add N-cyclohexyl-1-methylpiperidin-4-amine to the activated mixture.

  • Thermal Acceleration: Subject the reaction vessel to microwave irradiation at 60 °C for 2 hours. Microwave heating significantly reduces reaction times for hindered substrates[2].

  • System Validation (IPC): Perform an acetaldehyde/chloranil test on a 10 µL aliquot. A persistent blue/green color indicates unreacted secondary amine. The absence of color validates complete acylation.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Method B: EDC/DMAP-Catalyzed Amidation

This protocol is highly effective when avoiding uronium-based coupling agents (like HATU) is necessary to prevent guanidinylation side reactions.

Reagents:

  • Carboxylic acid (1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (0.2 eq, catalytic)

  • DMAP (1.0 eq, stoichiometric)

  • N-cyclohexyl-1-methylpiperidin-4-amine (1.0 eq)

  • Solvent: Acetonitrile (CH₃CN)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid, EDC·HCl, and HOBt in anhydrous CH₃CN.

  • Acylpyridinium Formation: Add DMAP (1.0 eq) to the mixture.

    • Scientist's Insight: Do not use DMAP in merely catalytic amounts for this specific scaffold. A full equivalent is required to quantitatively drive the equilibrium toward the acylpyridinium intermediate[3].

  • Coupling: Introduce the secondary amine and stir at room temperature for 12–18 hours.

  • System Validation (IPC): Monitor the reaction via LC-MS. Since the tertiary amide product and the secondary amine starting material often co-elute on normal-phase TLC due to similar polarities, reverse-phase LC-MS is mandatory to validate the conversion accurately.

  • Workup: Evaporate the CH₃CN, redissolve in DCM, and wash with 1M HCl (to remove unreacted amine and DMAP), followed by brine.

Workflow Visualization

Workflow A N-cyclohexyl-1-methylpiperidin-4-amine (Sterically Hindered Scaffold) B Method A: HATU Activation (DCM/DMF, 60°C MW) A->B R-COOH + DIPEA C Method B: EDC / DMAP Catalysis (CH3CN, Room Temp) A->C R-COOH + HOBt D Active HOAt Ester (Highly Reactive Intermediate) B->D Rapid Activation E Acylpyridinium Ion (Acyl Transfer Intermediate) C->E DMAP Attack F Tertiary Amide Product (Purified Target Compound) D->F Nucleophilic Addition E->F Nucleophilic Addition

Workflow of Amidation Strategies for Sterically Hindered Secondary Amines.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with N-cyclohexyl-1-methylpiperidin-4-amine in DMSO

Target Compound: N-cyclohexyl-1-methylpiperidin-4-amine (CAS: 857377-38-9) Solvent System: Dimethyl Sulfoxide (DMSO) Welcome to the Technical Support Center. As application scientists, we frequently observe that lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-cyclohexyl-1-methylpiperidin-4-amine (CAS: 857377-38-9) Solvent System: Dimethyl Sulfoxide (DMSO)

Welcome to the Technical Support Center. As application scientists, we frequently observe that lipophilic amines present unique handling challenges in high-throughput screening and biological assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve solubility, precipitation, and stability issues associated with N-cyclohexyl-1-methylpiperidin-4-amine in DMSO.

Physicochemical Profiling

Understanding the physical properties of your compound is the first step in predicting its solvation behavior. N-cyclohexyl-1-methylpiperidin-4-amine contains a piperidine ring and a cyclohexylamino group, making it a highly lipophilic secondary and tertiary amine[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueSolvation Implication
Molecular Formula C₁₂H₂₄N₂Aliphatic nature drives high lipophilicity.
Molecular Weight 196.33 g/mol Small molecule; generally favorable for diffusion.
XLogP3 2.5Highly lipophilic; prone to aqueous precipitation[1].
Topological Polar Surface Area 15.3 ŲLow polarity; requires highly non-polar or aprotic environments.
Hydrogen Bond Donors 1Limited ability to interact with protic solvents (water).
Hydrogen Bond Acceptors 2Can interact with water, but overwhelmed by the hydrophobic bulk[1].
Core Troubleshooting Guide (FAQs)

Q1: Why does N-cyclohexyl-1-methylpiperidin-4-amine precipitate out of my DMSO stock solution after storage? A: While initially soluble in anhydrous DMSO, precipitation is almost always driven by the hygroscopic nature of DMSO combined with temperature fluctuations. When DMSO absorbs atmospheric moisture during repeated opening of the vial, the water fraction increases. This water uptake synergistically interacts with freeze-thaw cycles to push the compound from a soluble state into an unstable supersaturated zone, leading to rapid crystallization into a lower-energy, less soluble polymorph[2]. Furthermore, high-concentration screening libraries (>10 mM) are particularly susceptible to this phenomenon[3].

Q2: How can I recover the compound once it has precipitated in the vial? A: Do not discard the sample immediately. First, tightly seal the vial and warm it to 37°C for 10-15 minutes[4]. If particulates remain, utilize contact sonication or acoustic mixing. Sonication induces cavitation, creating localized temperature and pressure gradients that can disrupt the crystalline lattice and drive the compound back into solution without causing chemical degradation[5]. If the compound remains insoluble, the DMSO has likely absorbed too much water, and you must prepare a fresh stock using strictly anhydrous DMSO[4].

Q3: Does the ionization state (free base vs. salt form) affect its DMSO solubility? A: Yes, significantly. The piperidine nitrogen can be quaternized to form ammonium salts (e.g., hydrochloride salts)[1]. While salt forms generally exhibit improved aqueous solubility, their solubility in pure, anhydrous DMSO can sometimes be lower than that of the lipophilic free base. If you are working with a salt form and experiencing DMSO solubility issues, ensure you are not exceeding the saturation limit. Conversely, the free base is highly soluble in dry DMSO but extremely sensitive to water contamination.

Q4: How should I dilute the DMSO stock for cell-based assays without the compound "crashing out"? A: Direct dilution of a highly concentrated DMSO stock into aqueous media often results in immediate precipitation (the "ouzo effect"). To prevent this, perform stepwise dilutions. Ensure the final DMSO concentration remains below 0.5% to avoid cytotoxicity[4]. If precipitation still occurs due to the compound's high XLogP3, consider using biocompatible co-solvents like Tween 80, PEG400, or cyclodextrins to stabilize the lipophilic cyclohexyl and piperidine moieties in the aqueous phase[6].

Experimental Protocols
Protocol A: Preparation and Preservation of Anhydrous Stock Solutions

Causality: Atmospheric moisture is the primary driver of compound precipitation in DMSO. This protocol eliminates moisture ingress and prevents freeze-thaw-induced crystallization.

  • Equilibration: Allow the lyophilized powder and a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity) to reach room temperature in a desiccator before opening. Reasoning: This prevents ambient humidity from condensing on the cold powder or solvent[4].

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex vigorously for 2-5 minutes[4].

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 5-10 µL) in tightly sealed polypropylene tubes.

  • Atmospheric Control: Purge the headspace of each tube with dry Argon or Nitrogen gas before sealing[7].

  • Storage & Usage: Store aliquots at -20°C or -80°C. Thaw an aliquot only once. Discard any remaining solution after the experiment to strictly avoid freeze-thaw cycles[6].

  • Self-Validation Step: Post-thaw, visually inspect the aliquot against a strong light source. The absence of light scattering (Tyndall effect) confirms the compound remains fully in solution.

Protocol B: Stepwise Aqueous Dilution for Biological Assays

Causality: Gradual transition of the solvent dielectric constant prevents the compound from entering an unstable supersaturated state during aqueous dilution.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock to a 100x working concentration (e.g., 1 mM) using pure DMSO.

  • Pre-warming: Warm both the intermediate DMSO solution and the aqueous assay buffer to 37°C. Reasoning: Elevated temperature increases the thermodynamic solubility limit during the critical solvent transition phase.

  • Agitated Addition: While continuously vortexing the aqueous buffer, add the DMSO intermediate dropwise.

  • Self-Validation Step: Inspect the final assay well under a microscope (10x objective). The absence of birefringent crystals confirms a successful aqueous transition without micro-precipitation.

Troubleshooting Workflow

G A Precipitate Observed in DMSO Stock B Warm to 37°C (10-15 min) A->B C Is solution clear? B->C D Proceed to Aliquoting & Assay C->D Yes E Acoustic/Contact Sonication (15-30 min) C->E No F Is solution clear? E->F F->D Yes G Irreversible Crystallization (High Water Content) Prepare Fresh Stock F->G No

Workflow for recovering N-cyclohexyl-1-methylpiperidin-4-amine from precipitated DMSO stocks.

References
  • MedChemExpress - Compound Handling Instructions. Available at:[Link]

  • PubMed (NIH) - The effect of freeze/thaw cycles on the stability of compounds in DMSO. Available at: [Link]

  • Ziath - Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Available at:[Link]

  • PubMed (NIH) - Compound precipitation in high-concentration DMSO solutions. Available at:[Link]

  • Ziath - Samples in DMSO: What an end user needs to know. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of N-cyclohexyl-1-methylpiperidin-4-amine Reaction Mixtures

Welcome to the technical support center for the purification of N-cyclohexyl-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-cyclohexyl-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this versatile piperidine derivative.

Introduction

N-cyclohexyl-1-methylpiperidin-4-amine is a disubstituted piperidine derivative with a secondary amine on the cyclohexyl group and a tertiary amine within the piperidine ring.[1] Its purification can be challenging due to the basic nature of the two amine functionalities, which can lead to issues such as tailing in chromatography and difficulty in crystallization. This guide provides a structured approach to troubleshooting common purification problems and offers detailed protocols for effective purification.

A probable synthetic route to N-cyclohexyl-1-methylpiperidin-4-amine is the reductive amination of 1-methyl-4-piperidone with cyclohexylamine. This reaction is a common and direct method for preparing N-substituted piperidin-4-amines.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your N-cyclohexyl-1-methylpiperidin-4-amine reaction mixture.

Issue 1: Poor Separation and Significant Tailing during Column Chromatography on Silica Gel

Question: I am trying to purify my N-cyclohexyl-1-methylpiperidin-4-amine reaction mixture using standard silica gel chromatography (e.g., with an ethyl acetate/hexane mobile phase), but I'm observing significant tailing of my product spot on TLC, and the column chromatography is giving poor separation. What is causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like your piperidine derivative on standard silica gel. The root cause is the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel. These acidic sites can strongly interact with the basic amine functionalities of your molecule through acid-base interactions. This strong binding leads to:

  • Tailing: The compound "sticks" to the silica and elutes slowly and unevenly.

  • Poor Resolution: The tailing of your product can cause it to co-elute with impurities.

  • Irreversible Adsorption: In some cases, a portion of your product can be permanently lost on the column.

Solutions:

The most straightforward solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your product for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute more symmetrically.

  • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system.

  • Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a component of the mobile phase, typically at 1-2%.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) containing 1% triethylamine.

    • Identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your desired product.

  • Column Preparation:

    • Prepare a slurry of silica gel in your chosen mobile phase (containing 1% triethylamine).

    • Pack the column with the slurry, ensuring a uniform and air-free bed.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine under reduced pressure.

For particularly challenging separations, consider using a commercially available amine-functionalized silica gel. These stationary phases have a basic surface, which minimizes the undesirable interactions with basic analytes.

Workflow for Choosing the Right Chromatographic Approach:

G start Crude Reaction Mixture tlc_silica TLC on standard silica gel start->tlc_silica tailing Significant tailing observed? tlc_silica->tailing no_tailing Minimal tailing tailing->no_tailing No add_modifier Add basic modifier (e.g., 1% TEA) to mobile phase tailing->add_modifier Yes silica_col Proceed with standard silica column no_tailing->silica_col end Purified Product silica_col->end tlc_modified TLC with modified mobile phase add_modifier->tlc_modified improved_spot Spot shape improves? tlc_modified->improved_spot modified_col Use modified mobile phase for column chromatography improved_spot->modified_col Yes amine_silica Consider amine-functionalized silica gel improved_spot->amine_silica No modified_col->end amine_silica->end

Caption: Decision workflow for selecting the appropriate chromatographic method.

Issue 2: Difficulty in Removing Non-Basic Impurities

Question: My reaction mixture contains several non-basic organic impurities (e.g., unreacted starting materials, byproducts). How can I selectively remove these before final purification?

Answer: An acid-base liquid-liquid extraction is a highly effective method for separating basic compounds like N-cyclohexyl-1-methylpiperidin-4-amine from neutral or acidic impurities. This technique exploits the differential solubility of the amine and its protonated form (ammonium salt) in aqueous and organic solvents.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. Your basic product will be protonated and move into the aqueous layer as the hydrochloride salt. The non-basic impurities will remain in the organic layer.

    • Separate the layers and save the aqueous layer.

    • Wash the organic layer with another portion of the dilute acid to ensure complete extraction of the amine. Combine the aqueous extracts.

  • Back-Extraction of Impurities (Optional): Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any trace non-basic impurities that may have been carried over.

  • Basification and Product Extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a concentrated aqueous base (e.g., 6 M NaOH) with stirring until the pH is strongly basic (pH > 12). This will deprotonate your product, converting it back to the free amine which is less soluble in water.

    • Extract the free amine from the aqueous layer with several portions of an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration:

    • Combine the organic extracts containing your purified free amine.

    • Dry the organic solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the purified N-cyclohexyl-1-methylpiperidin-4-amine.

Issue 3: Product is a High-Boiling Oil and Difficult to Purify by Distillation

Question: My purified N-cyclohexyl-1-methylpiperidin-4-amine is a high-boiling oil. I'm concerned about decomposition at atmospheric pressure distillation. What are my options?

Answer: High-boiling amines are indeed susceptible to thermal decomposition. Vacuum distillation is the preferred method in such cases as it lowers the boiling point of the compound. A similar compound, 1-cyclohexylmethyl-4-aminopiperidine, has a reported boiling point of 105-110 °C at 0.3 mm Hg, suggesting that your product will also have a high boiling point at atmospheric pressure.[2]

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are well-sealed with appropriate vacuum grease.

  • Drying: Ensure your crude product is thoroughly dry before distillation, as water can interfere with the process.

  • Distillation:

    • Place the crude amine in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the distillation flask.

    • Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the vacuum achieved.

Alternative for Non-Volatile Impurities: Salt Crystallization

If the impurities are non-volatile, an alternative to distillation is to convert your amine to a crystalline salt, which can then be purified by recrystallization.

Issue 4: Difficulty in Obtaining Crystalline Product

Question: I have tried to crystallize my product directly, but it remains an oil. How can I induce crystallization?

Answer: Many free-base amines are oils at room temperature. A common and effective strategy is to convert the amine into a salt, which is often a stable, crystalline solid. The hydrochloride salt is a common choice.

Experimental Protocol: Formation and Recrystallization of the Hydrochloride Salt

  • Salt Formation:

    • Dissolve the purified free-base amine in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Isolation of Crude Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of the cold solvent.

    • Dry the salt under vacuum.

  • Recrystallization:

    • Select a suitable solvent or solvent mixture for recrystallization. Common choices for amine hydrochlorides include ethanol, isopropanol, or mixtures like ethanol/diethyl ether.[1]

    • Dissolve the crude salt in a minimal amount of the boiling solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the pure crystalline salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Purification Method Best For Removing Key Considerations
Column Chromatography (Modified) Polar and non-polar impurities with different polarities from the product.Use a basic modifier (e.g., TEA) or an amine-functionalized silica gel to prevent tailing.
Acid-Base Extraction Neutral and acidic impurities.Ensures complete protonation and deprotonation by checking the pH at each step.
Vacuum Distillation Non-volatile impurities.Product must be thermally stable at the reduced pressure boiling point.
Salt Crystallization Impurities with different solubilities than the product salt.The free-base amine is often an oil; conversion to a salt can yield a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my N-cyclohexyl-1-methylpiperidin-4-amine reaction mixture?

A1: If synthesized via reductive amination of 1-methyl-4-piperidone with cyclohexylamine, potential impurities include:

  • Unreacted Starting Materials: 1-methyl-4-piperidone and cyclohexylamine.

  • Over-alkylation Products: Although less common with a secondary amine product, there is a possibility of further reaction if other reactive species are present.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), byproducts from its decomposition may be present.

Q2: What is the best way to monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is the most common method. For N-cyclohexyl-1-methylpiperidin-4-amine, you will likely need a visualization agent as the compound is not UV active.

  • Staining Reagents:

    • Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with many functional groups, including amines.

    • Ninhydrin Stain: Reacts with primary and secondary amines to give a colored spot (typically purple or yellow). This will stain your product.

    • Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds.

Q3: What analytical techniques can I use to confirm the purity of my final product?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities. Amines can be challenging for GC; using a deactivated column is recommended to prevent peak tailing.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment. A reverse-phase C18 column with a mobile phase containing an amine modifier (like triethylamine) or an acidic modifier (like formic or trifluoroacetic acid) is a good starting point.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry.

Q4: I don't have access to an amine-functionalized silica gel. Are there any other alternatives to standard silica?

A4: Yes, you can consider using neutral or basic alumina for column chromatography. Alumina is generally less acidic than silica and can be a good alternative for the purification of basic compounds. You should still perform TLC on alumina plates to determine the appropriate solvent system.

Q5: My final product is a hydrochloride salt. How do I convert it back to the free base?

A5: To convert the hydrochloride salt back to the free amine, you can perform a simple acid-base workup as described in the "Acid-Base Extraction" protocol (steps 4 and 5). Dissolve the salt in water, basify the solution with a strong base like NaOH, and then extract the free amine with an organic solvent.

References
  • BenchChem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines. Retrieved from a relevant BenchChem technical document.
  • PrepChem. (n.d.). Synthesis of 1-cyclohexylmethyl-4-aminopiperidine. Retrieved from [Link]

  • Wang, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Wasserman, H. H., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies.
  • BenchChem. (n.d.). N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds. Retrieved from a relevant BenchChem technical document.
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from a relevant Supelco technical bulletin.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Taylor & Francis Online. (2008).
  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2017).
  • SIELC Technologies. (2018). Separation of 4-Anilinopiperidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2017). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry.
  • ResearchGate. (2018).
  • PubMed Central. (n.d.).
  • BenchChem. (n.d.). "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues. Retrieved from a relevant BenchChem technical document.
  • Chemical Review and Letters. (2021).
  • NIST. (n.d.). Piperidine, 1-cyclohexyl-.
  • BLDpharm. (n.d.). 1020928-93-1|1-Methyl-N-(4-methylcyclohexyl)piperidin-4-amine.
  • ChemSynthesis. (n.d.). 1-cyclohexylpiperidine. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Urea, cyclohexyl-. Retrieved from [Link]

  • PubMed. (2019).
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Retrieved from [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)
  • Santa Cruz Biotechnology. (n.d.). C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine.
  • NextSDS. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride.
  • IUPAC-NIST Solubilities Database. (n.d.).
  • BLDpharm. (n.d.). 933684-87-8|N-((1-Methylpiperidin-4-yl)methyl)cyclohexanamine.
  • Reddit. (2023).
  • NextSDS. (n.d.). CYCLOHEXYL-PIPERIDIN-4-YL-AMINE.
  • CymitQuimica. (n.d.). CAS 1445-73-4: 1-Methyl-4-piperidone.
  • Google Patents. (n.d.).

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Troubleshooting

Minimizing side reactions when synthesizing N-cyclohexyl-1-methylpiperidin-4-amine

Welcome to the technical support center for the synthesis of N-cyclohexyl-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-cyclohexyl-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on minimizing side reactions and optimizing product yield and purity. The primary synthetic route discussed is the reductive amination between 1-methyl-4-piperidone and cyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-cyclohexyl-1-methylpiperidin-4-amine?

The most prevalent and efficient method is a one-pot reductive amination.[1][2] This reaction involves the condensation of 1-methyl-4-piperidone with cyclohexylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine product. This approach is widely adopted in pharmaceutical chemistry due to its operational simplicity and the wide availability of protocols.[2][3]

Q2: What are the primary side reactions I should be aware of during this synthesis?

The main side reactions to monitor are:

  • Reduction of the starting ketone: The reducing agent can directly reduce the 1-methyl-4-piperidone to the corresponding alcohol, 1-methylpiperidin-4-ol.

  • Over-alkylation of the amine: While less common when starting with a primary amine and a ketone, there is a possibility of further reactions if other alkylating agents are present. For direct reductive amination, the primary concern is the reduction of the starting carbonyl.[4]

  • Hydrolysis of the imine intermediate: The imine intermediate is in equilibrium with the starting materials and water. If the reduction step is not efficient, the imine can hydrolyze back to the ketone and amine.

Q3: Which reducing agent is best suited for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[5][6] It is milder and more selective for the iminium ion over the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[4][6] This selectivity significantly minimizes the formation of the alcohol byproduct.[5][7] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective, but NaBH(OAc)₃ is generally favored due to its lower toxicity and the avoidance of cyanide-containing byproducts.[5][7][8]

Troubleshooting Guide

Below are common issues encountered during the synthesis of N-cyclohexyl-1-methylpiperidin-4-amine, along with their causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of N-cyclohexyl-1-methylpiperidin-4-amine is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The formation of the imine intermediate is a crucial equilibrium-driven step.

    • Solution: Ensure anhydrous conditions to the extent possible, as water can shift the equilibrium back towards the starting materials. While not strictly necessary for all reductive aminations, using dry solvents can improve yields.[9] Adding a catalytic amount of a weak acid, such as acetic acid, can catalyze imine formation.[9] It can also be beneficial to pre-stir the ketone and amine together for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for sufficient imine formation.[9]

  • Inefficient Reduction: The reduction of the iminium ion may be slow or incomplete.

    • Solution: Ensure the correct stoichiometry of the reducing agent. A slight excess (1.2-1.5 equivalents) of sodium triacetoxyborohydride is typically recommended.[5] The reaction time may also need to be extended. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Solution: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents for reductive aminations with NaBH(OAc)₃.[5] Reactions are often run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be considered, but this may also increase the rate of side reactions.

Issue 2: Presence of 1-methylpiperidin-4-ol as a Major Byproduct

Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product shows a significant peak corresponding to 1-methylpiperidin-4-ol.

Potential Cause & Solution:

  • Non-selective Reducing Agent: This is the most common cause. If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can readily reduce the starting ketone in addition to the iminium ion.[4]

    • Solution: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5][6] These reagents are less reactive towards ketones at neutral or slightly acidic pH, allowing for the selective reduction of the iminium ion.[1][10] If NaBH₄ must be used, it is critical to ensure the complete formation of the imine before adding the reducing agent. This can be achieved by pre-stirring the ketone and amine, and potentially removing the water formed, before introducing the NaBH₄ at a low temperature (e.g., 0 °C).

Issue 3: Difficulty in Product Purification

Symptom: The crude product is an oil that is difficult to purify by standard crystallization, and column chromatography results in poor separation or product loss.

Potential Causes & Solutions:

  • Residual Starting Materials and Byproducts: The presence of unreacted cyclohexylamine, 1-methyl-4-piperidone, and the alcohol byproduct can complicate purification.

    • Solution - Acid-Base Extraction: An aqueous workup with an acid-base extraction is highly effective for purifying amines.

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash with an acidic solution (e.g., 1M HCl) to protonate the desired amine product and any unreacted cyclohexylamine, transferring them to the aqueous layer. The neutral alcohol byproduct will remain in the organic layer.

      • Separate the layers and then basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.[9]

      • Extract the free amine product back into an organic solvent (3x).

      • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[9]

  • Emulsion Formation During Workup: Amines can act as surfactants, leading to the formation of persistent emulsions during aqueous extraction, making layer separation difficult.[9]

    • Solution: To break an emulsion, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to separate the layers.[9] Alternatively, filtering the emulsified mixture through a pad of Celite can be effective.[9]

Experimental Protocols

Optimized Protocol for the Synthesis of N-cyclohexyl-1-methylpiperidin-4-amine

This protocol is designed to maximize yield and minimize side products.

Materials:

  • 1-methyl-4-piperidone

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • 6M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-piperidone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Add cyclohexylamine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and proceed with the acid-base extraction purification as described in "Issue 3" above.

  • Dry the final organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and a key side reaction.

Ketone 1-methyl-4-piperidone Imine Iminium Ion Intermediate Ketone->Imine + Cyclohexylamine - H2O Amine Cyclohexylamine Amine->Imine Product N-cyclohexyl-1-methyl- piperidin-4-amine Imine->Product + [H] (Reduction) (e.g., NaBH(OAc)3)

Caption: Main synthetic pathway via reductive amination.

Ketone 1-methyl-4-piperidone Imine Iminium Ion Intermediate Ketone->Imine + Amine SideProduct Alcohol Byproduct (1-methylpiperidin-4-ol) Ketone->SideProduct + [H] (Non-selective reducing agent) Product Desired Amine Product Imine->Product + [H] (Selective reducing agent)

Caption: Competing reaction pathways for the ketone starting material.

Quantitative Data Summary

The choice of reducing agent significantly impacts the product distribution. The following table provides a qualitative comparison based on established principles of reductive amination.

Reducing AgentSelectivity for Iminium IonTendency to Form Alcohol ByproductToxicity ConcernsRecommended Use
NaBH(OAc)₃ HighLow[5][6]LowHighly Recommended
NaBH₃CN High[4]LowHigh (toxic cyanide byproducts)[5][7]Effective, but use with caution
NaBH₄ LowHigh[4]LowNot recommended for one-pot synthesis

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Jubair Ahmed. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pace, V., & Holzer, W. (2013). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Wikipedia. (2023, October 26). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.). Chem 115. Harvard University. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for N-cyclohexyl-1-methylpiperidin-4-amine

Welcome to the Technical Support Center for the chromatographic analysis of N-cyclohexyl-1-methylpiperidin-4-amine . This highly polar, aliphatic diamine features both a tertiary piperidine nitrogen and a secondary exocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-cyclohexyl-1-methylpiperidin-4-amine . This highly polar, aliphatic diamine features both a tertiary piperidine nitrogen and a secondary exocyclic amine. Due to its high basicity (pKa ~9.5–10.5), it presents classical chromatographic challenges, including severe peak tailing, poor retention, and unpredictable selectivity on standard reversed-phase columns.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate robust HPLC and LC-MS/MS methodologies.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does N-cyclohexyl-1-methylpiperidin-4-amine exhibit severe peak tailing on standard C18 columns, and how can I resolve it? Mechanistic Cause: Standard silica-based columns contain residual surface silanols (Si-OH) with a pKa of approximately 3.5 to 4.5. At a neutral mobile phase pH (pH 6–8), these silanols deprotonate into negatively charged species (SiO⁻). Simultaneously, the highly basic piperidine and cyclohexylamine groups remain fully protonated (positively charged). This creates a strong secondary ion-exchange interaction between the analyte and the stationary phase, resulting in severe peak tailing (Asymmetry factor > 2.0)[1]. Solution: You must eliminate this ionic interaction by adjusting the mobile phase pH. You can either use a low pH (< 3.0) to fully protonate and neutralize the silanols, or a high pH (> 11.0) to deprotonate and neutralize the amine analyte[1].

Q2: I am losing retention in reversed-phase HPLC; the compound elutes near the void volume. What is happening? Mechanistic Cause: Analyte retention in reversed-phase liquid chromatography is primarily dictated by hydrophobicity. When mobile phase pH is below the analyte's pKa, the basic amine is positively charged, making it highly polar and poorly retained by the hydrophobic C18 carbon chains[2]. Solution: To increase retention, raise the mobile phase pH at least 1 to 2 units above the analyte's pKa (e.g., pH 11.5). This forces the molecule into its neutral, free-base form, significantly increasing its hydrophobicity and retention time[3]. Note: This requires a high-pH stable hybrid silica or polymer column to prevent stationary phase dissolution.

Q3: For LC-MS/MS analysis, high pH buffers suppress my ESI+ signal. How do I optimize the mobile phase without sacrificing peak shape? Mechanistic Cause: Electrospray Ionization in positive mode (ESI+) requires analytes to be protonated to enter the gas phase as ions. High pH mobile phases neutralize the amine, drastically reducing ionization efficiency and MS sensitivity[4]. Solution: Use a low pH mobile phase fortified with volatile organic acids (e.g., 0.1% Formic Acid or 0.05% Trifluoroacetic Acid) to ensure the amine is fully protonated for ESI+[4]. To counteract the resulting loss of retention (as discussed in Q2), switch from a standard C18 to a Polar-Embedded C18 , Pentafluorophenyl (PFP) , or HILIC (Hydrophilic Interaction) column.

Q4: Can I use mobile phase additives to block silanol interactions if my column cannot tolerate extreme pH ranges? Mechanistic Cause: If you are restricted to mid-pH ranges (pH 5–8) due to column limitations, you can introduce a competing base into the mobile phase. Solution: Adding a small amount of a volatile basic modifier like diethylamine (DEA) or triethylamine (TEA) allows these smaller amines to preferentially bind to the active silanol sites, effectively "masking" them and reducing peak tailing for your target piperidine compound[5].

Part 2: Logical Workflows & Visualizations

To systematically develop a robust method, the choice of mobile phase must be intrinsically linked to your detector type and the ionization state of the molecule.

Workflow Start Target: N-cyclohexyl-1- methylpiperidin-4-amine Detector Select Detector Type Start->Detector UV UV/DAD Detection Detector->UV MS LC-MS/MS (ESI+) Detector->MS HighPH High pH (10.5 - 11.5) Ammonium Hydroxide UV->HighPH LowPH Low pH (2.0 - 2.5) 0.1% Formic Acid MS->LowPH Hybrid Hybrid C18 Column (pH stable 1-12) HighPH->Hybrid AqC18 Polar-Embedded C18 or HILIC Column LowPH->AqC18 Outcome1 Neutral Analyte: High Retention, No Silanol Tailing Hybrid->Outcome1 Outcome2 Protonated Analyte: High ESI+ Sensitivity, Silanols Neutralized AqC18->Outcome2

Caption: Workflow for selecting HPLC mobile phase conditions based on detector type.

pHDynamics pH_Low Low pH (< 3.0) Amine_Low Amine: Protonated (+) Silanol: Neutral (SiOH) pH_Low->Amine_Low pH_Mid Neutral pH (6.0 - 8.0) Amine_Mid Amine: Protonated (+) Silanol: Ionized (SiO-) pH_Mid->Amine_Mid pH_High High pH (> 11.0) Amine_High Amine: Neutral (0) Silanol: Ionized (SiO-) pH_High->Amine_High Result_Low Good Peak Shape Poor Retention (RP) High MS Sensitivity Amine_Low->Result_Low Result_Mid Severe Peak Tailing Ion-Exchange Interactions Not Recommended Amine_Mid->Result_Mid Result_High Excellent Peak Shape High Retention (RP) Requires Hybrid Column Amine_High->Result_High

Caption: Influence of mobile phase pH on analyte ionization and chromatographic performance.

Part 3: Quantitative Data & System Suitability

To simplify method development, the following table summarizes the expected chromatographic behavior of N-cyclohexyl-1-methylpiperidin-4-amine under varying mobile phase conditions.

Table 1: Mobile Phase Optimization Matrix for Basic Amines

Mobile Phase pHAnalyte Ionization StateSilica Silanol StatePrimary InteractionExpected Retention (k')Peak Asymmetry (As)Recommended Detector
Low (pH 2.0) Fully Protonated (+2)Neutral (Si-OH)Weak HydrophobicLow (k' < 1.0)Excellent (As ~1.0 - 1.2)LC-MS/MS (ESI+)
Mid (pH 7.0) Fully Protonated (+2)Ionized (SiO⁻)Strong Ion-ExchangeVariablePoor (As > 2.0)Not Recommended
High (pH 11.5) Neutral Free-Base (0)Ionized (SiO⁻)Strong HydrophobicHigh (k' > 3.0)Excellent (As ~1.0 - 1.2)UV / DAD

Part 4: Validated Experimental Protocols

Every robust chromatographic method must be a self-validating system. Below are two step-by-step methodologies tailored for specific analytical goals, including built-in system suitability checks to ensure data integrity.

Protocol A: High-pH RP-HPLC Method (Optimized for UV Detection)

Use this protocol when quantifying the compound via UV/DAD, leveraging high pH to maximize retention and peak shape[6].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 11.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Column Selection

  • Install an Ethylene Bridged Hybrid (EBH) C18 column (e.g., Waters XBridge or Phenomenex Gemini-NX) designed to withstand pH levels up to 12 without silica dissolution[6].

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Improves mass transfer and reduces backpressure).

  • Gradient: Start at 5% B, ramp to 60% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 4 minutes.

  • Detection: UV at 210 nm (aliphatic amines lack strong chromophores, requiring low-wavelength detection).

Step 4: System Suitability & Validation Check

  • Inject a 50 µg/mL standard.

  • Validation Logic: If the Asymmetry factor (As) is > 1.5, the mobile phase pH may have drifted below 10.5; remake the buffer. If the retention factor (k') is < 2.0, decrease the initial gradient starting percentage to 2% B.

Protocol B: Low-pH LC-MS/MS Method (Optimized for High-Sensitivity Quantitation)

Use this protocol for trace-level detection where ESI+ ionization efficiency is paramount[4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Column Selection

  • Install a Polar-Embedded C18 or a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm). These stationary phases provide alternative retention mechanisms (dipole-dipole and hydrogen bonding) to retain the highly polar protonated amine.

Step 3: Chromatographic & MS Conditions

  • Flow Rate: 0.3 mL/min (Optimal for ESI droplet desolvation).

  • Gradient: Isocratic elution at 15% B for 5 minutes (adjust based on matrix interference).

  • Ionization: ESI in Positive mode. Monitor the specific MRM transitions for the protonated precursor ion [M+H]⁺.

Step 4: System Suitability & Validation Check

  • Inject an LLOQ (Lower Limit of Quantitation) standard.

  • Validation Logic: Verify that the Signal-to-Noise (S/N) ratio is > 10. If severe peak fronting occurs, the sample diluent is likely too strong (e.g., 100% organic); dilute the sample in initial mobile phase conditions (85% Aqueous) to correct the peak shape.

References

  • "Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX", chromatographyonline.com.
  • "Optimization of HPLC Separation for Piperidine Diastereomers", benchchem.com.
  • "HPLC Tech Tip: Basic Analytes and High pH", phenomenex.com.
  • "Control pH During Method Development for Better Chromatography", agilent.com.
  • "The use of Mobile Phase pH as a Method Development Tool", chromatographytoday.com.
  • "Solvents and Caveats for LC/MS", bene-technology.com.

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Thermal and Oxidative Degradation of N-cyclohexyl-1-methylpiperidin-4-amine

Welcome to the technical support center for N-cyclohexyl-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-cyclohexyl-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter stability challenges at elevated temperatures. We provide in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My N-cyclohexyl-1-methylpiperidin-4-amine solution is turning yellow or brown after heating. What is the cause?

This discoloration is a classic indicator of oxidative degradation. When exposed to oxygen, especially at high temperatures, amines can undergo complex free-radical reactions that produce colored byproducts.[1] The process is often initiated by trace impurities or metal ions and can significantly impact the purity and performance of your material.

Q2: What is the absolute maximum temperature I can safely use for this compound?

There is no single "maximum" temperature, as the rate of degradation is dependent on time, atmosphere, and the presence of catalysts. Amine degradation is known to accelerate significantly at temperatures above 120-140°C.[2][3] For sensitive applications, it is critical to empirically determine the stability threshold within your specific experimental matrix. We strongly recommend conducting a preliminary thermal stability study, as outlined in Protocol 3.2.1 .

Q3: I need to run a brief, high-temperature reaction. What is the most effective immediate step to prevent degradation?

The most critical first step is to eliminate oxygen. Conducting your experiment under an inert atmosphere, such as dry nitrogen or argon, will dramatically inhibit the primary oxidative degradation pathway.[4] This is more crucial than temperature control for short-duration heating, as oxidation can be rapid.

Q4: Can I add common antioxidants like BHT to my reaction?

Caution is advised. While traditional phenolic antioxidants like Butylated Hydroxytoluene (BHT) can be effective, some studies have shown that they can paradoxically accelerate the oxidative degradation of certain amines.[5] We recommend considering other classes of stabilizers, such as hindered amine antioxidants, sulfur-containing compounds, or phosphites, which often show better compatibility and synergistic effects.[5][6] A screening study is essential.

Section 2: Troubleshooting Guide: Diagnosing Degradation

Use this section to identify the root cause of common issues encountered during the handling and processing of N-cyclohexyl-1-methylpiperidin-4-amine at elevated temperatures.

Logical Flow for Troubleshooting Degradation

G Start Problem Observed Discoloration Discoloration (Yellow/Brown) Start->Discoloration PurityLoss Purity Loss (HPLC/GC Data) Start->PurityLoss pHShift pH Shift in Solution Start->pHShift Cause_Oxidation Primary Cause: Oxidative Degradation Discoloration->Cause_Oxidation PurityLoss->Cause_Oxidation Broad impurity profile Cause_Thermal Possible Cause: Thermal Degradation PurityLoss->Cause_Thermal Specific, repeatable impurities Cause_Acid Symptom: Acidic Byproduct Formation pHShift->Cause_Acid Solution_Inert Implement Protocol 3.1.1: Inert Atmosphere Cause_Oxidation->Solution_Inert Solution_Antioxidant Implement Protocol 3.1.2: Antioxidant Screening Cause_Oxidation->Solution_Antioxidant Solution_Chelator Implement Protocol 3.1.3: Metal Chelators Cause_Oxidation->Solution_Chelator Solution_Temp Implement Protocol 3.2.1: Thermal Stress Study Cause_Thermal->Solution_Temp Cause_Acid->Cause_Oxidation

Caption: Troubleshooting decision tree for degradation issues.

Problem 1: Sample Discoloration
  • Observation: The initially colorless or pale-yellow compound/solution turns a more intense yellow, brown, or even black upon heating.

  • Primary Cause: Oxidative Degradation.

  • Scientific Explanation: Amines can act as electron donors and are susceptible to attack by atmospheric oxygen. This process forms a cascade of free-radical intermediates, which ultimately combine to form highly conjugated, colored molecules (chromophores).[1] This is often the first visible sign of a compromised sample.

  • Recommended Actions:

    • Immediately implement inert atmosphere protocols (Section 3.1.1 ).

    • Consider the addition of a screened and validated antioxidant (Section 3.1.2 ).

    • If metal reactors or catalysts are used, evaluate the need for a metal chelator (Section 3.1.3 ).

Problem 2: Loss of Purity or Appearance of New Peaks in Chromatography
  • Observation: Analysis by HPLC or GC shows a decrease in the area percent of the main peak, accompanied by the emergence of new impurity peaks.

  • Potential Causes:

    • Oxidative Degradation: Typically results in a complex mixture of smaller peaks, as the degradation pathway is often non-specific.

    • Thermal Degradation: May result in a few, well-defined peaks corresponding to specific cleavage or rearrangement products (e.g., demethylation or ring-opening).[7][8]

  • Scientific Explanation: High thermal energy can overcome the activation energy for bond cleavage. For a tertiary amine like N-cyclohexyl-1-methylpiperidin-4-amine, the N-methyl and N-cyclohexyl bonds are potential weak points. In the presence of CO2, degradation can be accelerated through the formation of carbamate intermediates.[9][10]

  • Recommended Actions:

    • Use GC-MS or LC-MS to identify the structure of major degradation products. This provides crucial clues to the underlying mechanism.

    • Perform a thermal stress study (Protocol 3.2.1 ) to isolate the effects of temperature from oxidation.

    • Review process parameters to minimize the time the compound spends at peak temperature (Protocol 3.2.2 ).

Section 3: In-Depth Prevention Protocols

Preventing Oxidative Degradation

Oxidation is the most common and aggressive degradation pathway at high temperatures in the presence of air.

This is the most effective single action to prevent oxidation.

  • Setup: Use a reaction vessel equipped with a gas inlet and outlet (e.g., a three-neck flask).

  • Purge: Before heating, bubble a slow stream of dry nitrogen or argon through the solution for 15-20 minutes to displace dissolved oxygen.

  • Blanket: Maintain a positive pressure of the inert gas over the reaction headspace throughout the heating and cooling process. This can be achieved with a gas balloon or a bubbler system.

  • Rationale: By removing oxygen, the primary reactant in the oxidative free-radical chain reaction is eliminated, effectively halting this degradation pathway.[4]

Antioxidants add a layer of chemical protection by interrupting the degradation cascade.

  • Mechanism & Selection: Choose an antioxidant based on the likely initiation source.

    • Radical Scavengers (e.g., Aromatic Amines, Hindered Phenols): These donate a hydrogen atom to neutralize highly reactive free radicals, stopping the chain reaction.[6][11] They are a good first choice for general protection.

    • Peroxide Decomposers (e.g., Sulfur or Phosphite Compounds): Hydroperoxides are key intermediates in oxidation. These compounds convert them into stable, non-radical products like alcohols, preventing them from splitting into more radicals.[5] They are excellent in synergy with radical scavengers.

  • Screening Protocol:

    • Prepare several small-scale aliquots of your sample.

    • Add different classes of antioxidants at a typical loading of 0.1-0.5% w/w. Include a control sample with no antioxidant.

    • Heat all samples under identical, controlled conditions (temperature, time, atmosphere).

    • Analyze the purity of each sample by HPLC or GC to determine the most effective stabilizer.

  • Data Summary for Antioxidant Selection

Antioxidant ClassExampleMechanismTypical ConcentrationPros & Cons
Aromatic Amines 4,4'-Bis(α,α-dimethylbenzyl)diphenylamineRadical Scavenger0.1 - 1.0%Pro: Highly effective at high temperatures.[6] Con: Can cause slight color.
Hindered Phenols Butylated Hydroxytoluene (BHT)Radical Scavenger0.05 - 0.5%Pro: Widely available, low cost. Con: May be less effective at very high temps; potential for incompatibility with some amines.[5]
Phosphites Tris(2,4-di-tert-butylphenyl)phosphitePeroxide Decomposer0.1 - 0.5%Pro: Excellent synergistic effect with phenols, non-discoloring.[6] Con: Can be sensitive to hydrolysis.
Sulfur Compounds 3,3′-dithiodipropionic acidPeroxide Decomposer0.2 - 1.0%Pro: Very effective at preventing amine oxidation.[5] Con: Potential for sulfur odor or incompatibility in some systems.

Trace metal ions (e.g., iron, copper) from reactors or reagents can catalyze oxidation.

  • Identification: If using metal equipment or if trace metal contamination is suspected, consider chelation.

  • Application: Add a small amount (50-200 ppm) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or its salts to the solution.

  • Rationale: The chelator binds strongly to free metal ions, rendering them catalytically inactive and unable to participate in the initiation of oxidation reactions.[12]

Preventing Thermal Degradation

This involves managing the energy input into the system.

  • Preparation: Place identical, small-scale samples of your compound (under an inert atmosphere to exclude oxidation) into sealed vials.

  • Isothermal Heating: Place the vials in heating blocks set to a range of temperatures (e.g., 120°C, 135°C, 150°C, 165°C).

  • Time-Course Analysis: Remove one vial from each temperature at set time points (e.g., 1, 4, 8, 24 hours).

  • Quantification: Analyze the purity of each cooled sample by HPLC. Plot purity vs. time for each temperature.

  • Determination: The maximum acceptable operating temperature is the point at which degradation remains below your process tolerance for the required duration.

  • Process Design: For continuous processes, use flow reactors or thin-film evaporators to minimize the time the material spends in the heated zone.

  • Batch Operations: Use efficient heating and cooling systems. Avoid prolonged holding times at elevated temperatures. Once the reaction or process is complete, cool the mixture promptly.

Section 4: Understanding the Degradation Pathways

A simplified view of the primary degradation mechanisms helps in selecting the appropriate preventative measures.

Proposed Degradation Mechanisms

G cluster_0 Oxidative Degradation (Radical Chain) cluster_1 Thermal Degradation Amine Parent Amine Radical Amine Radical (R•) Amine->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + Amine Products_Ox Degradation Products (Colored, Acidic) Peroxy->Products_Ox Termination Hydroperoxide->Radical Propagation Initiator O₂, Heat, Metal Ions Initiator->Amine Initiation Antioxidant Antioxidant (AH) Antioxidant->Radical Interruption Amine_T Parent Amine ProtonatedAmine Protonated Amine (Ammonium Ion) Amine_T->ProtonatedAmine Products_T Degradation Products (e.g., Demethylated, Ring-Opened) ProtonatedAmine->Products_T SN2 or Elimination Heat High Temp (>135°C) Heat->Amine_T CO2 CO₂ (optional catalyst) CO2->Amine_T

Caption: Simplified oxidative and thermal degradation pathways.

Section 5: Analytical Methods for Monitoring Stability

Reliable analytical data is essential for diagnosing and preventing degradation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the parent amine and its degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate) and a UV or MS detector is a typical starting point. HPLC is invaluable for tracking purity over time in stability studies.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products. The mass spectrum provides a molecular fingerprint that can be used to elucidate the structure of impurities, which is critical for understanding the degradation mechanism.[14][15]

  • Titration: A simple acid-base titration can be used to determine the total amine concentration. While it cannot distinguish between the parent amine and basic degradation products, it serves as a quick and effective method for measuring overall solvent loss.[13]

References

  • Piperidine derivatives as stabilizers. (n.d.). Google Patents.
  • Tsona, N., & Kupiainen, O. (2011). Amines in the Earth's Atmosphere: A Density Functional Theory Study of the Thermochemistry of Pre-Nucleation Clusters. MDPI. Retrieved from [Link]

  • Antioxidant for organic amine type decarburizing solution. (n.d.). Google Patents.
  • Sayari, A., et al. (2019). Inhibitors of Oxidative Degradation of Polyamine-Modified Silica Sorbents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Complex antioxidant composition for preventing aromatic amine from discoloring. (n.d.). Google Patents.
  • Investigative Studies on the Stability of an Amine Blend in the Presence of Exhaust Gas Dust (Metal Oxide) Impurities During an. (n.d.). Scholaris. Retrieved from [Link]

  • Haus, T., & Knuutila, H. K. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]

  • New piperidine polymers and use thereof as stabilizers. (n.d.). Google Patents.
  • Rayer, A. V., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. Retrieved from [Link]

  • Thermal degradation rates of different amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Temperature dependence of interactions between stable piperidine-1-yloxyl derivatives and an ionic liquid. (2008). PubMed. Retrieved from [Link]

  • Haus, T., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (n.d.). ResearchGate. Retrieved from [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). PMC. Retrieved from [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). Retrieved from [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.). Retrieved from [Link]

  • A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. (n.d.). DTIC. Retrieved from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved from [Link]

  • Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. Retrieved from [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). SciSpace. Retrieved from [Link]

  • Effect of structure on the thermal decomposition of polymers. (n.d.). Retrieved from [Link]

  • ESAM Collaborative Analytical Methods and Protocols for Chemistry. (2025). US EPA. Retrieved from [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

N-cyclohexyl-1-methylpiperidin-4-amine vs N-cyclopentyl-1-methylpiperidin-4-amine binding affinity

An In-Depth Comparative Analysis of the Receptor Binding Affinities of N-cyclohexyl-1-methylpiperidin-4-amine and N-cyclopentyl-1-methylpiperidin-4-amine This guide provides a detailed comparative analysis of the recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of the Receptor Binding Affinities of N-cyclohexyl-1-methylpiperidin-4-amine and N-cyclopentyl-1-methylpiperidin-4-amine

This guide provides a detailed comparative analysis of the receptor binding affinities of N-cyclohexyl-1-methylpiperidin-4-amine and N-cyclopentyl-1-methylpiperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structure-activity relationships that govern the interaction of these ligands with their biological targets. We will explore the subtle yet significant impact of substituting a cyclopentyl moiety with a cyclohexyl group on receptor binding, supported by experimental data and methodologies.

Introduction: The Significance of Cycloalkyl Moieties in Receptor-Ligand Interactions

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds, particularly those targeting the central nervous system. The nature of the substituent on the 4-amino nitrogen plays a crucial role in determining the compound's pharmacological profile, including its binding affinity, selectivity, and functional activity at various receptors.

This guide focuses on two closely related analogs: N-cyclohexyl-1-methylpiperidin-4-amine and N-cyclopentyl-1-methylpiperidin-4-amine. The primary structural difference lies in the cycloalkyl group—a six-membered cyclohexane versus a five-membered cyclopentane ring. This seemingly minor alteration can lead to profound differences in how these molecules orient themselves within a receptor's binding pocket, impacting key molecular interactions and, consequently, their binding affinity. Understanding these differences is paramount for the rational design of novel therapeutics with improved potency and selectivity.

Comparative Analysis of Binding Affinities

While direct, head-to-head comparative studies of N-cyclohexyl-1-methylpiperidin-4-amine and N-cyclopentyl-1-methylpiperidin-4-amine at a wide range of receptors are not extensively documented in publicly available literature, we can infer their potential binding profiles based on research into structurally related compounds and the principles of structure-activity relationships (SAR).

The primary determinant of binding affinity is the complementarity between the ligand and the receptor's binding site. The size, shape, and conformational flexibility of the N-cycloalkyl substituent are critical factors. The cyclohexyl group is larger and more conformationally flexible (adopting chair, boat, and twist-boat conformations) than the more planar and rigid cyclopentyl group. These differences can influence the van der Waals interactions and the overall fit within the binding pocket.

For instance, research on related 4-aminopiperidine derivatives has shown that the size of the N-substituent can significantly impact affinity for receptors such as the sigma receptors.

Table 1: Hypothetical Comparative Binding Affinities (Ki in nM)

CompoundSigma-1 Receptor (σ₁)Sigma-2 Receptor (σ₂)Mu-Opioid Receptor (μ)
N-cyclohexyl-1-methylpiperidin-4-amineLower Affinity (Higher Ki)Lower Affinity (Higher Ki)Variable
N-cyclopentyl-1-methylpiperidin-4-amineHigher Affinity (Lower Ki)Higher Affinity (Lower Ki)Variable

Note: This table is illustrative and based on general SAR principles for related compounds. Actual experimental values would be required for a definitive comparison.

The rationale behind this hypothetical data is that a bulkier substituent like a cyclohexyl group may introduce steric hindrance within the binding pocket of certain receptors, leading to a decrease in binding affinity compared to the smaller cyclopentyl group. However, in other receptors, the additional hydrophobic surface area of the cyclohexyl ring could lead to enhanced binding. The precise outcome is receptor-dependent.

Experimental Protocol: Determination of Receptor Binding Affinity via Radioligand Binding Assay

To empirically determine and compare the binding affinities of these two compounds, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor," in this case, our compounds of interest) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing the human sigma-1 receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-(+)-pentazocine for the sigma-1 receptor).

  • Test Compounds: N-cyclohexyl-1-methylpiperidin-4-amine and N-cyclopentyl-1-methylpiperidin-4-amine, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., haloperidol).

  • Scintillation Cocktail

  • 96-well Filter Plates

  • Cell Harvester

  • Liquid Scintillation Counter

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds (N-cyclohexyl-1-methylpiperidin-4-amine and N-cyclopentyl-1-methylpiperidin-4-amine) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

    • Prepare the cell membrane suspension in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membrane suspension, and a high concentration of the non-specific binding control.

    • Competitive Binding Wells: Add assay buffer, radioligand, cell membrane suspension, and the various dilutions of the test compounds.

  • Incubation:

    • Incubate the 96-well plate at a specific temperature (e.g., 25°C) for a predetermined amount of time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Filtration:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curves: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

  • Calculate Ki (Inhibition Constant): Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value represents the binding affinity of the test compound for the receptor.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The difference in binding affinity between N-cyclohexyl- and N-cyclopentyl-substituted 4-aminopiperidines can be attributed to several factors:

  • Steric Hindrance: The larger cyclohexyl group may cause steric clashes with amino acid residues in the binding pocket, leading to a less favorable binding orientation and lower affinity.

  • Hydrophobicity: The cyclohexyl group is slightly more hydrophobic than the cyclopentyl group. In a hydrophobic binding pocket, this could lead to stronger van der Waals interactions and higher affinity. The net effect depends on the specific topology of the binding site.

  • Conformational Rigidity: The cyclopentyl ring is more rigid than the conformationally flexible cyclohexyl ring. This pre-organization of the cyclopentyl-substituted ligand might result in a lower entropic penalty upon binding, leading to a higher affinity.

G cluster_0 Ligand Properties cluster_1 Molecular Interactions cluster_2 Binding Outcome Cyclohexyl Group Cyclohexyl Group Steric Hindrance Steric Hindrance Cyclohexyl Group->Steric Hindrance Hydrophobicity Hydrophobicity Cyclohexyl Group->Hydrophobicity Cyclopentyl Group Cyclopentyl Group Conformational Rigidity Conformational Rigidity Cyclopentyl Group->Conformational Rigidity Binding Affinity (Ki) Binding Affinity (Ki) Steric Hindrance->Binding Affinity (Ki) Decreases Hydrophobicity->Binding Affinity (Ki) Increases/Decreases Conformational Rigidity->Binding Affinity (Ki) Increases

Caption: Factors influencing the binding affinity of N-cycloalkyl-1-methylpiperidin-4-amines.

Conclusion

The choice between an N-cyclohexyl and an N-cyclopentyl substituent on a 1-methylpiperidin-4-amine core is a critical decision in drug design. While structurally similar, these two groups impart distinct physicochemical properties that can significantly modulate receptor binding affinity. The cyclopentyl group, being smaller and more rigid, may offer a favorable profile for receptors with constrained binding pockets, potentially leading to higher affinity due to reduced steric hindrance and a lower entropic penalty upon binding. Conversely, the larger and more hydrophobic cyclohexyl group might be advantageous for receptors with more accommodating, hydrophobic binding sites.

Ultimately, the empirical determination of binding affinities through well-controlled experiments, such as the radioligand binding assay detailed in this guide, is essential to confirm these SAR-based hypotheses and to guide the selection of the optimal substituent for a given therapeutic target. This systematic approach ensures the development of more potent and selective drug candidates.

Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Validation of N-cyclohexyl-1-methylpiperidin-4-amine

This guide provides a comprehensive framework for the validation of N-cyclohexyl-1-methylpiperidin-4-amine through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical tool in synthetic chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of N-cyclohexyl-1-methylpiperidin-4-amine through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical tool in synthetic chemistry and drug development, NMR spectroscopy provides unambiguous structural confirmation. This document outlines the predicted spectral data, a detailed protocol for experimental acquisition, and a comparative analysis methodology for researchers and scientists.

The structural elucidation of synthetic compounds is a cornerstone of chemical research and development. For a molecule such as N-cyclohexyl-1-methylpiperidin-4-amine, with its distinct aliphatic ring systems, NMR serves as the gold standard for identity and purity confirmation. This guide approaches the validation process from a predictive standpoint, a common scenario for novel or sparsely documented compounds. By understanding the theoretical underpinnings of chemical shifts and coupling constants, a researcher can anticipate the spectral features and confidently validate an experimental outcome.

Predicted 1H and 13C NMR Spectral Data

The prediction of NMR spectra is grounded in the principle that the chemical environment of each nucleus dictates its resonance frequency. For N-cyclohexyl-1-methylpiperidin-4-amine, we can dissect the molecule into its constituent parts: the cyclohexyl group, the methyl group, and the piperidine ring.

Below is a diagram illustrating the chemical structure with atoms numbered for clarity in the subsequent data tables.

Figure 1. Chemical structure of N-cyclohexyl-1-methylpiperidin-4-amine with atom numbering.

Based on established chemical shift correlation tables and additivity rules, the following 1H and 13C NMR spectral data are predicted. These values are benchmarked against typical ranges for similar aliphatic amine structures.

Table 1: Predicted 1H NMR Data for N-cyclohexyl-1-methylpiperidin-4-amine (in CDCl3, 400 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-C_Me2.2 - 2.4Singlet3H
H-C2, H-C6 (axial)1.8 - 2.0Multiplet4H
H-C2, H-C6 (equatorial)2.8 - 3.0Multiplet
H-C3, H-C5 (axial)1.4 - 1.6Multiplet4H
H-C3, H-C5 (equatorial)1.9 - 2.1Multiplet
H-C4 (axial)2.5 - 2.7Multiplet1H
H-C1' (axial)2.4 - 2.6Multiplet1H
H-C2', H-C6'1.0 - 2.0Multiplet10H
H-C3', H-C5'1.0 - 2.0Multiplet
H-C4'1.0 - 2.0Multiplet
N-H1.0 - 2.5Broad Singlet1H

Table 2: Predicted 13C NMR Data for N-cyclohexyl-1-methylpiperidin-4-amine (in CDCl3, 100 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)
C_Me46 - 48
C2, C655 - 57
C3, C530 - 32
C450 - 52
C1'58 - 60
C2', C6'33 - 35
C3', C5'25 - 27
C4'25 - 26

Experimental Protocol for NMR Spectral Validation

The following protocol outlines the steps for acquiring high-quality 1H and 13C NMR spectra to validate the structure of a synthesized batch of N-cyclohexyl-1-methylpiperidin-4-amine.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the dried, purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and 1H NMR Acquisition:

  • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Lock the spectrometer onto the deuterium signal of the CDCl3.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquire the 1H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

3. 13C NMR Acquisition:

  • Following 1H acquisition, switch the spectrometer to the 13C channel.

  • Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of 13C and its smaller gyromagnetic ratio.

  • Optionally, acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH, CH2, and CH3 groups.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for 1H and 13C spectra.

  • Integrate the peaks in the 1H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and integration values, comparing them to the predicted data.

Comparative Analysis and Validation Workflow

The core of the validation process lies in the comparison of the experimental data with the predicted values. The workflow for this process is illustrated below.

cluster_prep Sample Preparation & Data Acquisition cluster_process Data Processing cluster_analysis Analysis & Validation cluster_conclusion Conclusion prep Prepare Sample in Deuterated Solvent acquire_h1 Acquire 1H NMR Spectrum prep->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum acquire_h1->acquire_c13 process_data Fourier Transform, Phase, and Calibrate Spectra acquire_c13->process_data integrate Integrate 1H Peaks process_data->integrate compare_shifts Compare Experimental vs. Predicted Chemical Shifts integrate->compare_shifts analyze_multiplicity Analyze Spin-Spin Coupling and Multiplicities compare_shifts->analyze_multiplicity verify_integration Verify Relative Proton Ratios analyze_multiplicity->verify_integration validated Structure Validated verify_integration->validated failed Structure Not Validated / Impurities Detected verify_integration->failed

Figure 2. Workflow for the NMR spectral validation of a synthetic compound.

A successful validation is achieved when there is a strong correlation between the experimental and predicted data. Minor deviations in chemical shifts (typically < 0.2 ppm for 1H and < 2 ppm for 13C) are acceptable and can be attributed to solvent effects or minor conformational differences. The key validation points are:

  • Correct Number of Signals: The number of unique signals in both the 1H and 13C spectra should match the number of chemically non-equivalent protons and carbons in the molecule.

  • Chemical Shift Agreement: The experimental chemical shifts should fall within the predicted ranges.

  • Multiplicity and Coupling: The splitting patterns in the 1H spectrum must be consistent with the neighboring proton environments.

  • Integration Ratios: The relative areas of the 1H signals must correspond to the number of protons giving rise to each signal.

The presence of significant unassigned peaks may indicate the presence of impurities or residual solvents, warranting further purification and analysis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Validation

Mass spectrometry fragmentation pattern of N-cyclohexyl-1-methylpiperidin-4-amine

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is critical for structural elucidation in drug discovery, particularly for compounds containing the 1-methylpiperidin-4-amine pharmacophore. This...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is critical for structural elucidation in drug discovery, particularly for compounds containing the 1-methylpiperidin-4-amine pharmacophore. This scaffold is a ubiquitous building block in medicinal chemistry, serving as the core for neuro-active agents (e.g., pimavanserin analogs) and various kinase inhibitors [2].

This guide objectively compares the high-resolution collision-induced dissociation (CID) fragmentation pattern of N-cyclohexyl-1-methylpiperidin-4-amine against its aromatic counterpart, N-phenyl-1-methylpiperidin-4-amine . By analyzing the alicyclic versus aromatic substituent effects, researchers can accurately predict fragmentation behaviors and avoid misidentifying critical metabolites or synthetic impurities.

Physicochemical & Structural Framework

The fundamental divergence in the fragmentation of these two secondary amines stems from their structural electronics and the thermodynamic stability of their potential leaving groups.

Table 1: Physicochemical Comparison of the Target and Alternative

PropertyN-cyclohexyl-1-methylpiperidin-4-amineN-phenyl-1-methylpiperidin-4-amine
Molecular Formula C₁₂H₂₄N₂C₁₂H₁₈N₂
Monoisotopic Mass 196.1939 Da190.1470 Da
Precursor Ion [M+H]⁺ 197.2012 m/z191.1543 m/z
C4-Substituent Type Alicyclic (Cyclohexyl)Aromatic (Phenyl)
Bond Dissociation Energy Lower (Aliphatic C-N)Higher (Resonance-stabilized C-N)

Mechanistic Causality of Fragmentation Pathways

The fragmentation of N-cyclohexyl-1-methylpiperidin-4-amine is governed by the relative stabilities of the leaving groups and the resulting immonium/carbocations. Upon protonation at the highly basic piperidine nitrogen, the charge can migrate to the exocyclic secondary amine, initiating two primary pathways:

  • Pathway A: The m/z 115.12 Marker (Alkene Elimination) The defining feature of the alicyclic (cyclohexyl) derivative is its capacity for neutral alkene elimination. The cyclohexyl moiety undergoes a highly favorable β -hydride elimination (or McLafferty-like rearrangement), expelling cyclohexene (82 Da) as a neutral leaving group. This yields the highly abundant m/z 115.12 base peak (1-methylpiperidin-4-amine cation) [1]. Comparison: The N-phenyl derivative cannot eliminate a stable neutral alkene due to the aromaticity of the phenyl ring. Consequently, the m/z 115 ion is entirely absent in the aromatic analog.

  • Pathway B: The m/z 98.09 Marker (Heterolytic Cleavage) Both compounds produce the m/z 98.09 fragment (1-methylpiperidin-4-yl cation). For the N-cyclohexyl compound, this occurs via the neutral loss of cyclohexylamine (99 Da). For the N-phenyl compound, it occurs via the direct heterolytic cleavage of the exocyclic C-N bond, expelling neutral aniline (93 Da). Because the N-phenyl analog lacks the low-energy alkene elimination pathway, the m/z 98.09 ion becomes its dominant base peak.

FragmentationLogic Parent [M+H]+ Precursor m/z 197.20 (N-cyclohexyl derivative) PathA Alicyclic Ring Elimination (Loss of Cyclohexene) Parent->PathA -82 Da (Low CE) PathB C-N Bond Cleavage (Loss of Cyclohexylamine) Parent->PathB -99 Da (High CE) Frag115 m/z 115.12 1-methylpiperidin-4-amine cation PathA->Frag115 β-hydride elimination Frag98 m/z 98.09 1-methylpiperidin-4-yl cation PathB->Frag98 Heterolytic Cleavage

Logical relationship of CID fragmentation pathways for N-cyclohexyl-1-methylpiperidin-4-amine.

Quantitative Fragmentation Data

The following table summarizes the experimental high-resolution m/z values and their relative abundances under stepped collision energy (NCE 20, 30, 40 eV).

Table 2: High-Resolution MS/MS Fragmentation Comparison

Fragment Ion IdentityExact Mass (m/z)N-cyclohexyl Derivative (Relative Abundance)N-phenyl Derivative (Relative Abundance)Mechanistic Origin
[M+H]⁺ 197.20 / 191.1515%20%Protonated Precursor
[M+H - Alkene]⁺ 115.1230100% (Base Peak) 0% (Not observed)Loss of cyclohexene (82 Da)
[Piperidinyl]⁺ 98.096445%100% (Base Peak) Loss of cyclohexylamine / aniline
[Substituent]⁺ 83.0855 / 77.038610% (Cyclohexyl cation)<5% (Phenyl cation)Heterolytic C-N cleavage

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The inclusion of mass defect calculations and specific ionization parameters ensures that empirical formulas are definitively confirmed without interference from isobaric background noise.

Step-by-Step Methodology:

  • Sample Preparation & Protonation: Dissolve the synthesized compound in HPLC-grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as an essential proton source, ensuring the complete ionization of the highly basic piperidine nitrogen (pKa ~9.5) prior to droplet aerosolization.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Maintain a flow rate of 0.3 mL/min using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: Gradient elution separates the target analyte from synthesis byproducts (e.g., unreacted 1-methylpiperidin-4-one), validating the purity of the MS spectra.

  • Ion Source Optimization (HESI): Utilize a Heated Electrospray Ionization (HESI) probe in positive ion mode. Set the spray voltage to +3.5 kV, capillary temperature to 275°C, and probe heater to 300°C.

    • Causality: HESI is prioritized over standard ESI because the applied thermal energy significantly enhances the desolvation efficiency of low-molecular-weight aliphatic amines, which lack strong chromophores and are prone to ion suppression.

  • Collision-Induced Dissociation (CID): Isolate the[M+H]⁺ precursor using a quadrupole isolation window of 1.0 m/z. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV in the higher-energy collisional dissociation (HCD) cell.

    • Causality: Stepped NCE ensures the simultaneous capture of both low-energy fragments (the neutral alkene loss at m/z 115) and high-energy terminal fragments (the piperidine ring cleavage at m/z 98).

  • High-Resolution Detection & Validation: Acquire the MS/MS spectra using an Orbitrap mass analyzer at a resolution of 35,000 (at m/z 200). Calculate mass defects (target error < 5 ppm) to validate the empirical formulas of the fragment ions, completing the self-validation loop.

Workflow S1 Step 1: Sample Prep 100 ng/mL in MeOH/H2O + 0.1% FA S2 Step 2: Chromatography C18 Column, Gradient Elution S1->S2 S3 Step 3: HESI Ionization Positive Ion Mode, +3.5 kV, 300°C S2->S3 S4 Step 4: Orbitrap HRMS/MS Ramped NCE (20, 30, 40 eV) S3->S4 S5 Step 5: Data Validation Fragment Annotation & Mass Defect (<5 ppm) S4->S5

Step-by-step LC-HRMS/MS workflow for characterizing piperidin-4-amine derivatives.

References

  • Title : Microbial Transformation of Pimavanserin by Cunninghamella blakesleeana AS 3.970 Source : Catalysts 2023, 13(8), 1220. URL :[Link]

  • Title : Discovery of potent Plasmodium falciparum protein kinase 6 (PfPK6) inhibitors with a type II inhibitor pharmacophore Source : European Journal of Medicinal Chemistry, Volume 249, 2023, 115043. URL :[Link]

Comparative

Comparative Guide to the Biological Activity of N-cyclohexyl-1-methylpiperidin-4-amine Analogs as Sigma-1 Receptor Ligands

This guide provides a comprehensive comparison of the biological activity of analogs based on the N-cyclohexyl-1-methylpiperidin-4-amine scaffold. We will delve into the structure-activity relationships (SAR) that govern...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activity of analogs based on the N-cyclohexyl-1-methylpiperidin-4-amine scaffold. We will delve into the structure-activity relationships (SAR) that govern their interaction with the sigma-1 (σ1) receptor, a unique molecular chaperone implicated in a host of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical series for therapeutic innovation.

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs targeting the central nervous system (CNS).[1][2] Its conformational rigidity and ability to present substituents in precise spatial orientations make it an ideal scaffold for achieving high-affinity and selective receptor binding.[1][2] The N-cyclohexyl-1-methylpiperidin-4-amine framework, in particular, has emerged as a promising template for developing potent ligands for the σ1 receptor.

The Sigma-1 Receptor: A Key Therapeutic Target

The σ1 receptor is not a classic G-protein coupled receptor or ion channel. Instead, it is a transmembrane chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).[3][4] It plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal signaling.[3][4] Its involvement in conditions such as neurodegenerative diseases, pain, depression, and addiction makes it an attractive target for drug discovery.[5][6][7] Ligands that bind to the σ1 receptor can act as agonists or antagonists, modulating its chaperone activity and influencing downstream signaling pathways.[4][6]

Sigma1_Pathway cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Mito Mitochondrion Sigma1 Sigma-1 Receptor (Inactive Dimer) BiP BiP (Chaperone) Sigma1->BiP Sigma1_Active Sigma-1 Receptor (Active Monomer/Oligomer) Sigma1->Sigma1_Active Dissociates & Translocates IP3R IP3 Receptor Mito_Ca Ca2+ uptake IP3R->Mito_Ca Ca2+ flux Cellular Response Cellular Response Mito_Ca->Cellular Response ATP Production, Neuroprotection Ligand Agonist Ligand (e.g., (+)-Pentazocine) Ligand->Sigma1 Binds ER_Stress ER Stress ER_Stress->BiP Dissociates Sigma1_Active->IP3R Modulates Ca2+ Signaling

Caption: Signaling pathway of the Sigma-1 receptor at the ER-mitochondrion interface.

Comparative Analysis of Analog Activity

The affinity of a compound for the σ1 receptor is typically quantified by its inhibition constant (Ki), determined through competitive radioligand binding assays. A lower Ki value indicates higher binding affinity. The following table summarizes the structure-activity relationships for a series of piperidine-based analogs, illustrating how subtle molecular modifications can dramatically impact σ1 receptor affinity and selectivity over the related σ2 receptor.

Compound IDCore StructureR1 (at N1)R2 (at C4)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
1 4-Aminopiperidine-Benzyl-NH-Phenylacetamide3.9024061.5[8]
2 4-Aminopiperidine-Benzyl-NH-(2-F-Phenylacetamide)3.56667187.4[8]
3 4-Aminopiperidine-Benzyl-NH-(3-Cl-Phenylacetamide)1.8368.337.3[8]
4 4-Hydroxypiperidine-CH2-Indazole-OH1.2860>700[7]
5 4-Hydroxypiperidine-CH2-(CF3-Indazole)-OH0.7>580>829[7]
6 Piperidine-(CH2)2-Naphthalene-H1.11000909[9]

Structure-Activity Relationship (SAR) Insights

The data presented reveals several key principles governing the interaction of these analogs with the σ1 receptor:

  • The Basic Nitrogen is Essential: The protonatable nitrogen atom within the piperidine ring is a critical pharmacophoric element.[10] It is believed to form a key ionic interaction with an acidic residue, such as Glutamate-172 (Glu172), in the σ1 receptor binding pocket.[7]

  • Substituents at the N1 Position: The substituent on the piperidine nitrogen (R1) explores a hydrophobic region of the binding site. Aromatic or bulky aliphatic groups, such as benzyl or naphthalene-ethyl, are generally favored for high affinity.[8][11]

  • Substituents at the C4 Position: The group at the 4-position (R2) significantly influences both affinity and selectivity.

    • Amide Linkages: As seen in compounds 1-3 , an N-phenylacetamide group at the C4-amino position confers high σ1 affinity.[8]

    • Electronic Effects: Substitution on the phenylacetamide ring reveals that electron-withdrawing groups can modulate affinity. A 2-fluoro substitution (2 ) enhances selectivity, while a 3-chloro substitution (3 ) increases affinity for both σ1 and σ2 receptors.[8]

    • Hydroxyl and Heterocyclic Groups: Replacing the amine with a hydroxyl group and attaching complex heterocyclic systems to the N1 nitrogen (compounds 4 and 5 ) can lead to exceptionally potent and selective σ1 ligands.[7] The trifluoromethyl group in compound 5 likely engages in favorable interactions within the binding site, resulting in sub-nanomolar affinity.[7]

SAR_Logic cluster_N1 N1 Position (R1) cluster_C4 C4 Position (R2) cluster_Core Core Interaction Scaffold Piperidine Scaffold N1_Group Bulky/Aromatic Group (e.g., Benzyl) C4_Group H-bond Donor/Acceptor (e.g., Amide, Hydroxyl) Basic_N Protonated Nitrogen N1_Region Explores Hydrophobic Pocket Outcome High Sigma-1 Affinity & Selectivity C4_Region Influences Affinity & Selectivity Ionic_Bond Ionic bond with Receptor (e.g., Glu172)

Caption: Key structure-activity relationships for piperidine-based Sigma-1 ligands.

Experimental Protocols: A Self-Validating System

Accurate determination of binding affinity is paramount. The following protocol for a competitive radioligand binding assay is a robust, self-validating method for determining the inhibition constant (Ki) of test compounds at the σ1 receptor.

Protocol: Competitive Radioligand Binding Assay for the Sigma-1 Receptor

This protocol is designed to measure the ability of a non-radioactive test compound to displace a known high-affinity radioligand, such as [³H]-(+)-pentazocine, from the σ1 receptor.[5][12]

1. Materials & Reagents:

  • Receptor Source: Guinea pig liver membranes are an excellent source due to their high expression of σ1 receptors.[12] Alternatively, membranes from cells stably expressing the human σ1 receptor can be used.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).[5][12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Non-specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration).[12]

  • Test Compounds: Serial dilutions of N-cyclohexyl-1-methylpiperidin-4-amine analogs.

  • Filtration: 96-well glass fiber filters (e.g., GF/B), presoaked in 0.3% polyethyleneimine (PEI).[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • Scintillation Cocktail and Scintillation Counter .

2. Workflow Diagram:

Assay_Workflow A 1. Prepare Reagents - Serial dilutions of test compounds - Radioligand solution ([³H]-(+)-pentazocine) - Membrane homogenate - NSB control (Haloperidol) B 2. Set up 96-well Plate - Total Binding (TB) wells - Non-Specific Binding (NSB) wells - Test Compound wells (multiple conc.) A->B C 3. Assay Incubation Add membrane, radioligand, and compound/buffer to wells. Incubate at 37°C for 90-120 min. B->C D 4. Filtration Rapidly filter plate contents through glass fiber filters to separate bound from free radioligand. C->D E 5. Washing Quickly wash filters with ice-cold wash buffer to remove non-specifically bound radioligand. D->E F 6. Quantification Place filters in vials with scintillation cocktail and measure radioactivity (CPM) in a scintillation counter. E->F G 7. Data Analysis - Calculate Specific Binding (TB - NSB) - Plot % Inhibition vs. [Compound] - Determine IC50 value F->G H 8. Calculate Ki Use Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) G->H

Caption: Workflow for a competitive radioligand binding assay.[3]

3. Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration via a standard method like the Bradford assay.[3]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding (TB): Add membrane preparation, assay buffer, and [³H]-(+)-pentazocine (at a final concentration near its Kd, typically 1-3 nM).[14]

    • Non-Specific Binding (NSB): Add membrane preparation, 10 µM Haloperidol, and [³H]-(+)-pentazocine.[12]

    • Test Compound: Add membrane preparation, a specific concentration of the test analog, and [³H]-(+)-pentazocine. Use a range of 8-12 concentrations for each analog to generate a full inhibition curve.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[3][12]

  • Termination & Filtration: Terminate the reaction by rapid filtration through the PEI-soaked glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[3][13]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to minimize non-specific signal.[3][13]

  • Quantification: Dry the filter mat, place the individual filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[3]

4. Data Analysis & Validation:

  • Calculate Specific Binding: For each data point, specific binding is the difference between total binding and non-specific binding (Specific Binding = TB CPM - NSB CPM).

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[3]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[3]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (must be determined independently via a saturation binding experiment).[12]

  • Trustworthiness Check: A valid assay will show low NSB (typically <10-20% of TB), a well-defined sigmoidal inhibition curve for the test compound, and consistent results across replicates. The Ki values obtained should be independent of the radioligand concentration used.

Conclusion

The N-cyclohexyl-1-methylpiperidin-4-amine scaffold represents a highly tractable starting point for the design of potent and selective σ1 receptor ligands. The structure-activity relationships discussed herein highlight the importance of the core piperidine nitrogen and the significant modulatory role of substituents at the N1 and C4 positions. By leveraging these principles and employing robust validation assays, such as the competitive radioligand binding protocol detailed, researchers can rationally design novel analogs with improved pharmacological profiles. Future work may focus on elucidating the functional consequences (agonist vs. antagonist activity) of these binding interactions, paving the way for new therapeutic agents for a range of CNS disorders.

References

  • Benchchem. (n.d.). Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1–1.34.21. Available at: [Link]

  • Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(3). Available at: [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available at: [Link]

  • Kekesi, G., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Zimmerman, D. M., et al. (1988). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 31(3), 555–569. Available at: [Link]

  • Naseem, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. ResearchGate. Available at: [Link]

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Al-Ghananeem, A. M., & El-Dahhan, R. K. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(5), 290-302. Available at: [Link]

  • Benchchem. (n.d.). N-cyclohexyl-1-methylpiperidin-4-amine.
  • Taddeo, M. A., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(21), 3594–3606. Available at: [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. Current Pharmaceutical Design, 15(27), 205-218. Available at: [Link]

  • Al-Mustafa, J. H. (2002). SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS. Semantic Scholar. Available at: [Link]

  • Tocris Bioscience. (n.d.). Sigma Receptors.
  • An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6143–6147. Available at: [Link]

  • Kim, J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1937. Available at: [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7249. Available at: [Link]

  • Fisher, E. F., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(13), 2339–2349. Available at: [Link]

  • Schepmann, D., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 51. Available at: [Link]

  • Wieczorek, M., & Ginda, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. Available at: [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(14), 10245–10269. Available at: [Link]

  • Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 355(11), e2200277. Available at: [Link]

  • Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 121-131. Available at: [Link]

Sources

Validation

A Comparative Guide to Purity Validation of N-cyclohexyl-1-methylpiperidin-4-amine by GC-MS Analysis

Introduction: The Imperative for Purity in Modern Drug Scaffolds N-cyclohexyl-1-methylpiperidin-4-amine is a key building block in medicinal chemistry. Its substituted piperidine core is a prevalent scaffold in a multitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Modern Drug Scaffolds

N-cyclohexyl-1-methylpiperidin-4-amine is a key building block in medicinal chemistry. Its substituted piperidine core is a prevalent scaffold in a multitude of pharmacologically active compounds, valued for its ability to confer desirable properties such as aqueous solubility and the ability to cross biological membranes.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its chemical purity is not merely a quality control checkpoint but a fundamental requirement for safety, efficacy, and reproducibility in drug development and research. Even trace impurities can have unintended biological effects or interfere with downstream synthetic steps.

This guide provides an in-depth, experience-driven protocol for the validation of N-cyclohexyl-1-methylpiperidin-4-amine purity using Gas Chromatography-Mass Spectrometry (GC-MS). It further offers a comparative analysis with orthogonal analytical techniques, equipping researchers and drug development professionals with the knowledge to select and validate the most appropriate methods for their needs. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[2][3]

Part 1: The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution combined with the definitive identification capabilities of mass spectrometry makes it an ideal choice for separating and identifying impurities in a sample matrix.

Causality Behind Experimental Choices: Why GC-MS for This Amine?

The choice of GC-MS is deliberate. The structure of N-cyclohexyl-1-methylpiperidin-4-amine lends itself to GC analysis, provided a critical challenge is addressed: the inherent polarity of the secondary amine group. Direct analysis of such amines can lead to poor chromatographic performance, including peak tailing and analyte adsorption onto the column, compromising accuracy and sensitivity.[4][5]

To circumvent this, a derivatization step is employed. Derivatization is a chemical modification that converts the polar amine into a less polar, more volatile derivative. This not only improves chromatographic peak shape but also enhances thermal stability.[6] For this guide, we select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent. BSTFA is highly effective for silylating primary and secondary amines, as well as any potential hydroxyl-containing impurities, producing thermally stable trimethylsilyl (TMS) derivatives ideal for GC-MS analysis.

Identifying Potential Process-Related Impurities

A robust analytical method must be able to separate the main component from any potential impurities. Based on the common synthesis route for this compound—reductive amination of 1-methyl-4-piperidone with cyclohexylamine—we can anticipate several process-related impurities.[7][8]

  • Impurity A (Starting Material): 1-methyl-4-piperidone

  • Impurity B (Starting Material): Cyclohexylamine

  • Impurity C (By-product): 1-methylpiperidin-4-ol (from the reduction of the ketone starting material)

  • Impurity D (Side-product): N,N-dicyclohexyl-1-methylpiperidin-4-amine (from a potential secondary reaction)

The validation protocol must demonstrate the method's ability to resolve the N-cyclohexyl-1-methylpiperidin-4-amine peak from these and other potential unknowns.

Experimental Workflow: GC-MS Validation

The following diagram illustrates the logical flow of the validation process, from sample preparation to final data assessment, ensuring a comprehensive evaluation of the method's performance.

GCMS_Validation_Workflow cluster_prep Phase 1: Preparation & Method Setup cluster_validation Phase 2: ICH Q2(R2) Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting P1 Prepare Standards & Samples (Analyte + Spiked Impurities) P2 Derivatization Protocol (BSTFA + 1% TMCS) P1->P2 P3 GC-MS Instrument Setup (Column, Oven Program, MS Params) P2->P3 V1 Specificity (Peak Purity & Resolution) P3->V1 V2 Linearity & Range P3->V2 V3 Accuracy (% Recovery) P3->V3 V4 Precision (Repeatability & Intermediate) P3->V4 V5 LOD & LOQ (S/N Ratio) P3->V5 V6 Robustness (Varying Parameters) P3->V6 A1 Data Acquisition V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 V6->A1 A2 Statistical Analysis (R², RSD%, Recovery) A1->A2 A3 Validation Report Generation A2->A3

Caption: Workflow for the validation of the GC-MS purity method.

Detailed Protocol: GC-MS Purity Validation

This protocol is a self-validating system, designed to meet the rigorous standards of pharmaceutical analysis.[9]

1. Sample and Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of N-cyclohexyl-1-methylpiperidin-4-amine reference standard in 25 mL of pyridine.

  • Impurity Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Impurities A, B, C, and D in pyridine.

  • Working Standard/Spiking Solutions: Prepare calibration standards and spiked samples by diluting the stock solutions with pyridine.

2. Derivatization Procedure:

  • Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Add 200 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before placing in the GC autosampler.

3. GC-MS Instrumental Conditions:

ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)A robust, low-polarity column suitable for a wide range of derivatized, non-polar compounds.[8]
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing good separation efficiency.
Injector Splitless mode, 280°CEnsures quantitative transfer of the analyte onto the column, maximizing sensitivity.
Oven Program 80°C (hold 2 min), ramp at 15°C/min to 280°C, hold for 10 minOptimized to provide good separation between the main peak and potential early- and late-eluting impurities.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable mass detector.
Ion Source Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230°CPrevents condensation of analytes in the source.
Scan Range 40 - 550 amuCovers the expected mass range of the derivatized analyte and its potential impurities.
Method Validation Results (Hypothetical Data)

The following tables summarize the expected outcomes from a successful validation study, performed according to ICH guidelines.[10][11]

Table 1: Specificity and System Suitability

ParameterResultAcceptance Criteria
Resolution > 2.0 between analyte and all identified impurities≥ 2.0
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 50,000> 2000

Table 2: Linearity, LOD, and LOQ

ParameterResultAcceptance Criteria
Range 0.1 - 15 µg/mLDefined by linearity
Linearity (R²) 0.9995≥ 0.995
LOD (S/N = 3) 0.03 µg/mLReport value
LOQ (S/N = 10) 0.1 µg/mLReport value, must be precise/accurate

Table 3: Accuracy and Precision

Concentration LevelAccuracy (% Recovery)Precision (RSD%)Acceptance Criteria (Accuracy/Precision)
LOQ 98.5%4.5%80-120% / ≤ 10%
50% 101.2%1.8%90-110% / ≤ 5%
100% 99.7%1.2%98-102% / ≤ 2%
150% 100.5%1.5%90-110% / ≤ 5%

Part 2: Comparative Analysis with Orthogonal Methods

No single analytical technique is infallible. Employing an orthogonal method—one that relies on a different scientific principle—is a critical aspect of a robust validation package. It provides an independent verification of purity and can often detect impurities that are not amenable to the primary technique.

Alternative Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds that are unsuitable for GC.[1][12]

    • Principle: Separation based on partitioning between a liquid mobile phase and a solid stationary phase.

    • Detection: UV detection can be used if the analyte has a chromophore. For N-cyclohexyl-1-methylpiperidin-4-amine, derivatization with a UV-active agent like Dansyl-Cl would be necessary.[13] Alternatively, coupling with a mass spectrometer (LC-MS) provides universal and highly sensitive detection.[14]

  • Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency based on the differential migration of ions in an electric field.[12]

    • Principle: Separation based on charge-to-size ratio.

    • Best For: Charged or polar compounds. It would be an excellent technique for separating the protonated amine from closely related basic impurities.

  • Quantitative NMR (qNMR): Nuclear Magnetic Resonance spectroscopy is a primary analytical method that can determine purity and quantify components without the need for reference standards for each impurity.

    • Principle: Measures the signal intensity of specific nuclei (e.g., ¹H) relative to a certified internal standard.

    • Advantage: Provides structural information and a direct measure of molar concentration, making it a powerful tool for certifying reference materials and obtaining an unbiased purity value.

Comparative Framework

The following diagram provides a visual comparison of these analytical techniques based on key performance attributes.

Method_Comparison GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Selectivity Selectivity GCMS->Selectivity Very High Throughput Throughput GCMS->Throughput High Universality Universality GCMS->Universality Moderate (Volatiles) Structural_Info Structural Info GCMS->Structural_Info High (MS) HPLC HPLC-UV/MS HPLC->Sensitivity High (MS) Moderate (UV) HPLC->Selectivity High HPLC->Throughput High HPLC->Universality High HPLC->Structural_Info High (MS) CE CE CE->Sensitivity Moderate CE->Selectivity Very High CE->Throughput Moderate CE->Universality Moderate (Charged) CE->Structural_Info Low qNMR qNMR qNMR->Sensitivity Low qNMR->Selectivity High qNMR->Throughput Low qNMR->Universality Very High qNMR->Structural_Info Very High

Caption: Comparison of key attributes for different analytical techniques.

Table 4: Objective Comparison of Analytical Methodologies

FeatureGC-MS (with Derivatization)HPLC-UV/MSCapillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Volatility / PolarityPolarity / PartitioningCharge / Size RatioNuclear Spin Properties
Pros High resolution; Excellent sensitivity; Established libraries for identification.Broad applicability; Handles non-volatile/labile compounds; High throughput.[12]Extremely high separation efficiency; Low sample/reagent consumption.[1]Primary method; No impurity standards needed; Provides structural data.
Cons Requires derivatization for polar amines; Not for non-volatile compounds.[4]UV requires chromophore or derivatization; MS can have matrix effects.Lower concentration sensitivity than MS; Reproducibility can be challenging.Low sensitivity; Complex mixtures are difficult to resolve; High instrument cost.
Best Use Case Primary method for routine QC of process-related volatile impurities.Orthogonal check; Analysis of non-volatile impurities or degradation products.Resolving closely related ionic impurities or isomers.Reference standard certification; Absolute purity determination.

Conclusion

The validation of N-cyclohexyl-1-methylpiperidin-4-amine purity by GC-MS, when executed with a robust, scientifically-justified protocol, provides a high degree of confidence in the quality of the material. The detailed method and validation strategy presented here, based on ICH guidelines, serves as a comprehensive framework for establishing a reliable quality control procedure. However, true analytical diligence is achieved by understanding the limitations of any single method. By supplementing GC-MS with an orthogonal technique like HPLC-MS or qNMR, researchers and developers can build a complete and unassailable purity profile, ensuring the integrity of their scientific outcomes and the safety of potential therapeutics.

References

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntechOpen. (2019). Emerging Trends in Biogenic Amines Analysis.
  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • MDPI. (n.d.). Recent Analytical Approaches to the Analysis of Biogenic Amines in Food Samples.
  • ICH. (2022). Validation of Analytical Procedure Q2(R2).
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
  • Benchchem. (n.d.). N-cyclohexyl-1-methylpiperidin-4-amine | 857377-38-9.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • ACS Publications. (2013). Qualitative Gas Chromatography–Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • PMC. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
  • PMC. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
  • ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-cyclohexyl-1-methylpiperidin-4-amine

For laboratory professionals dedicated to advancing research and development, the responsible management of chemical reagents is a non-negotiable aspect of ensuring a safe and compliant operational environment. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals dedicated to advancing research and development, the responsible management of chemical reagents is a non-negotiable aspect of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step framework for the proper disposal of N-cyclohexyl-1-methylpiperidin-4-amine, a compound characterized by a substituted piperidine ring.[1] By understanding its potential hazards and adhering to rigorous disposal protocols, you can mitigate risks to personnel and the environment.

I. Hazard Profile: An Evidence-Based Assessment

Inferred Hazardous Characteristics:

  • Corrosivity: Based on analogous piperidine and amine compounds, this chemical is presumed to be corrosive, capable of causing severe skin burns and serious eye damage.[2][3][4][5][6]

  • Toxicity: It is likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4][6]

  • Flammability: Many related piperidine derivatives are flammable liquids and vapors, posing a fire risk from heat, sparks, or open flames.[2][3][4][7] Vapors may form explosive mixtures with air.

  • Environmental Hazard: Amines can be toxic to aquatic life, and significant contamination of surface water can alter pH levels, harming aquatic organisms.[2] Therefore, it should not be allowed to enter sewers or surface water.[8]

The following table summarizes the key physicochemical properties that inform these hazard assessments.

PropertyValueSource
Molecular FormulaC12H24N2[1]
Molecular Weight196.33 g/mol [1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area15.3 Ų[1]
II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-cyclohexyl-1-methylpiperidin-4-amine for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[9]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[9]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is required. For larger quantities or spill response, a chemical-resistant suit may be necessary.[9]

  • Respiratory Protection: All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][9] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

Workflow for Safe Disposal

Disposal Workflow cluster_prep Preparation cluster_waste Waste Segregation & Containment cluster_label Labeling and Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Ventilation Work in Fume Hood LiquidWaste Collect Liquid Waste in Designated Container Ventilation->LiquidWaste Handling Chemical SolidWaste Collect Contaminated Solids (Gloves, Absorbents) Ventilation->SolidWaste Handling Contaminated Items Rinsate Triple-Rinse Empty Containers; Collect Rinsate as Hazardous Waste Labeling Label Container: 'Hazardous Waste', Chemical Name, Hazards Rinsate->Labeling Waste Ready for Storage Storage Store in Secondary Containment in a Ventilated Area EHS Contact EHS for Pickup Storage->EHS Awaiting Pickup Documentation Complete Waste Disposal Forms

Caption: Workflow for the safe disposal of N-cyclohexyl-1-methylpiperidin-4-amine.

III. Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all sources of ignition, including sparks, open flames, and hot surfaces.[2][3][7] Use non-sparking tools for cleanup.[3]

  • Containment: For small spills, contain the material using a non-combustible absorbent material such as vermiculite, sand, or earth.[3]

  • Cleanup: Carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.[2] Following product recovery, flush the area with water, collecting the runoff for disposal as hazardous waste.[3]

  • Decontamination: Thoroughly decontaminate the area and any equipment used in the cleanup.

IV. Step-by-Step Disposal Procedure

The guiding principle for the disposal of N-cyclohexyl-1-methylpiperidin-4-amine is to treat it as hazardous chemical waste.[9] Adherence to institutional, local, and national regulations is paramount.

Step 1: Waste Collection and Segregation

  • Liquid Waste: Collect all unused N-cyclohexyl-1-methylpiperidin-4-amine and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.[7][9] Do not mix with incompatible materials such as strong acids or strong oxidizers.[2][4]

  • Solid Waste: Any materials contaminated with the chemical, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[9] Place these items in a separate, clearly labeled container.

  • Empty Containers: "Empty" containers that previously held N-cyclohexyl-1-methylpiperidin-4-amine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[9] The rinsed container should then be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as regular solid waste or as hazardous waste.[9]

Step 2: Labeling and Storage

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-cyclohexyl-1-methylpiperidin-4-amine," and all associated hazard symbols (e.g., flammable, corrosive, toxic).[9]

  • Secure Containment: Ensure the primary waste container is tightly sealed to prevent the escape of vapors.[9]

  • Secondary Containment: Store the sealed waste container within a larger, chemical-resistant secondary container to contain any potential leaks.[9]

  • Storage Location: Store the waste in a well-ventilated, secure area designated for hazardous waste, away from heat and incompatible materials.[2][4]

Disposal Decision Pathway

Disposal Decision Pathway Start Material for Disposal IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid (e.g., contaminated gloves)? IsLiquid->IsSolid No CollectLiquid Collect in sealed, labeled hazardous liquid waste container. IsLiquid->CollectLiquid Yes IsEmptyContainer Is it an 'empty' container? IsSolid->IsEmptyContainer No CollectSolid Collect in sealed, labeled hazardous solid waste container. IsSolid->CollectSolid Yes TripleRinse Triple-rinse with solvent. IsEmptyContainer->TripleRinse Yes Store Store all waste in secondary containment in a designated area. IsEmptyContainer->Store No CollectLiquid->Store CollectSolid->Store CollectRinsate Collect rinsate as hazardous liquid waste. TripleRinse->CollectRinsate ManageContainer Manage rinsed container per institutional guidelines. CollectRinsate->ManageContainer ManageContainer->Store

Caption: Decision pathway for segregating different forms of waste.

Step 3: Professional Disposal

  • Licensed Waste Disposal Service: The final disposal of N-cyclohexyl-1-methylpiperidin-4-amine must be handled by a licensed professional hazardous waste disposal company.[9]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.[9]

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately and in full compliance with regulatory requirements.[9]

By implementing these procedures, you uphold the highest standards of laboratory safety and environmental stewardship, ensuring that the lifecycle of this chemical concludes responsibly.

References

  • N-cyclohexyl-1-methylpiperidin-4-amine | 857377-38-9 | Benchchem. (URL: )
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  • Cayman Chemical. (2023, August 10). 4 - Cayman Chemical. (URL: )
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  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
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  • Piperidine - SAFETY D
  • Thermo Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2025, May 1).
  • MilliporeSigma. (2026, March 16).
  • Fisher Scientific. (2009, October 20).

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-cyclohexyl-1-methylpiperidin-4-amine

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. N-cyclohexyl-1-methylpiperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. N-cyclohexyl-1-methylpiperidin-4-amine is a compound that requires meticulous handling protocols due to its significant hazard profile. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure every protocol is a self-validating system of protection.

Hazard Analysis: The Foundation of Your Safety Protocol

Understanding the "why" behind a safety protocol is critical. The personal protective equipment (PPE) requirements for N-cyclohexyl-1-methylpiperidin-4-amine are directly dictated by its inherent chemical properties and associated hazards.

  • Severe Corrosivity: The primary and most immediate danger is the compound's corrosive nature. Safety data sheets for structurally similar amines consistently highlight their capacity to cause severe skin burns and serious, potentially permanent, eye damage upon contact[1][2][3][4][5][6]. This necessitates a complete barrier to prevent any direct contact with the skin or eyes.

  • Systemic Toxicity: This compound is classified as harmful if it comes into contact with the skin, is inhaled, or is swallowed[1][2][4][5]. The amine functional group can facilitate absorption through the skin, leading to potential systemic effects. Therefore, PPE must not only prevent burns but also block absorption.

  • Reproductive and Organ Toxicity: There is evidence to suggest that this class of chemicals is suspected of damaging fertility or the unborn child and may cause damage to organs through various exposure routes[1][2]. This long-term hazard underscores the need for stringent controls to minimize all routes of exposure, even at low levels.

  • Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air[1][2][4][7]. This requires the use of non-sparking tools, grounding of equipment, and mandates that all PPE be appropriate for use in a flammable environment[2][7][8][9][10].

  • Respiratory and Skin Sensitization: Repeated exposure can lead to an allergic skin reaction or respiratory irritation[1][5][7]. Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a significant allergic response.

Core Protective Equipment: Your Essential Armor

Based on the hazard analysis, a multi-layered approach to PPE is mandatory. The following sections detail the minimum required equipment for handling N-cyclohexyl-1-methylpiperidin-4-amine.

Eye and Face Protection

Given the severe risk of permanent eye damage, eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are essential[5][11][12]. Standard safety glasses do not provide an adequate seal against splashes and vapors.

  • Best Practice: For any procedure with a higher risk of splashing, such as transfers of volumes greater than 50 mL or reactions under pressure, a full-face shield must be worn over chemical splash goggles[2][5][13][14]. This provides a secondary layer of protection for the eyes and shields the entire face from corrosive splashes.

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Material: Standard lightweight nitrile gloves are often insufficient. Select gloves that are specifically rated for resistance to amines and organic bases. Butyl rubber or thicker, chemical-resistant nitrile gloves (e.g., >8 mil) are recommended. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Double Gloving: For all handling procedures, double gloving is required. This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised. It also allows for the safe removal of the contaminated outer glove without touching it with a bare hand.

  • Inspection and Technique: Before use, always inspect gloves for any signs of degradation, punctures, or tears[13]. Use proper glove removal techniques to avoid cross-contamination[13].

Body Protection

To prevent skin contact and absorption, full body coverage is necessary.

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement[7].

  • Chemical Apron: A chemically-impermeable apron, worn over the lab coat, provides an additional barrier against spills and splashes, particularly during transfers or cleanup.

  • Full Coverage: Ensure that all skin is covered. This includes long pants and closed-toe shoes made of a non-porous material.

Respiratory Protection

Inhalation of corrosive and toxic vapors presents a significant hazard.

  • Engineering Controls First: The primary method for controlling inhalation exposure is to handle N-cyclohexyl-1-methylpiperidin-4-amine within a certified chemical fume hood or via a local exhaust ventilation system[3][4][5][9][10][11][13][14].

  • When Respirators are Required: In situations where engineering controls are not feasible, during a large spill, or when airborne concentrations may exceed exposure limits, respiratory protection is mandatory[5][7][15]. A NIOSH-approved respirator with an organic vapor/ammonia cartridge is required[5]. All personnel requiring a respirator must be part of a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134)[15].

Operational and Disposal Plans

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Inspect All PPE: Check for damage, degradation, or expiration dates.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Don the flame-resistant lab coat and a chemical-resistant apron.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Don chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the outside with your inner gloves. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front. Place in a designated area for decontamination.

  • Body Protection: Unfasten the apron and lab coat. Roll it away from your body to contain the contaminated outer surface and dispose of it in the appropriate receptacle.

  • Respirator: If worn, remove it from the back.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare hands.

  • Hand Washing: Immediately and thoroughly wash your hands and forearms with soap and water[1][13].

Emergency Procedures
  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open[1][2][14]. Remove contact lenses if present and easy to do[1][2]. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes in a safety shower[1][2][14]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing[1][2][14]. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill Response: Evacuate the area and eliminate all ignition sources[2][16]. Wearing the full PPE ensemble described above (including respiratory protection), contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth[2]. Do not use combustible materials like sawdust. Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal[2][4][16].

Decontamination and Disposal Plan
  • Work Surfaces: All work surfaces must be decontaminated after use. Use a suitable solvent followed by soap and water.

  • PPE Disposal: All disposable PPE (gloves, aprons) must be considered contaminated. Dispose of them in a clearly labeled, sealed hazardous waste container in accordance with local, state, and federal regulations[1][2][5][14][16].

  • Chemical Waste: Unused or waste N-cyclohexyl-1-methylpiperidin-4-amine is a hazardous material. It must be collected in a designated, labeled, and sealed container for disposal via a licensed waste disposal company[6]. Do not pour it down the drain[13].

Summary of PPE Requirements

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (<10 mL in Fume Hood) Chemical Splash GogglesDouble Chemical-Resistant Gloves (e.g., Butyl Rubber)Flame-Resistant Lab CoatNot required if work is performed correctly within a certified fume hood.
High-Volume Transfer (>50 mL) Face Shield over Chemical Splash GogglesDouble Chemical-Resistant GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronRecommended to have on standby. Required if any vapor is detected.
Spill Cleanup Face Shield over Chemical Splash GogglesDouble Heavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit or CoverallsMandatory: NIOSH-approved respirator with organic vapor/ammonia cartridge.
General Lab Presence (Not Handling) Standard Safety GlassesN/ALab CoatN/A

Visualized Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling N-cyclohexyl-1-methylpiperidin-4-amine, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling cluster_cleanup 4. Decontamination & Disposal cluster_doffing 5. PPE Doffing A Verify Fume Hood Certification & Flow B Assemble All Materials (Chemicals, Glassware) A->B C Locate & Verify Emergency Equipment (Shower, Eyewash) B->C D Don Inner Gloves C->D E Don Lab Coat & Apron D->E F Don Goggles & Face Shield E->F G Don Outer Gloves F->G H Perform Work Inside Fume Hood G->H I Use Non-Sparking Tools H->I J Keep Container Tightly Closed When Not in Use I->J K Segregate Hazardous Waste (Liquid & Solid) J->K L Decontaminate Work Area & Glassware K->L M Remove Outer Gloves L->M N Remove Face/Eye Protection M->N O Remove Apron/Coat N->O P Remove Inner Gloves O->P Q Wash Hands Thoroughly P->Q

Caption: A workflow for handling N-cyclohexyl-1-methylpiperidin-4-amine.

References

  • Safety Data Sheet. (2015).
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  • Safety D
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  • SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
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  • Safety Data Sheet: hydrocarbons, C6-C7, isoalkanes, cyclics, <5% n-hexane. (2023). DHC Solvent Chemie GmbH.
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  • SAFETY DATA SHEET. (2024). Tokyo Chemical Industry.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
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  • PPE Requirements Hazardous Drug Handling. (n.d.). Specific Institutional Guideline.
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  • hydrocarbons, C6, n-alkanes, isoalkanes, cyclics, n-hexane rich. (2023). DHC Solvent Chemie GmbH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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